Product packaging for Propoxyphenyl aildenafil(Cat. No.:CAS No. 1391053-82-9)

Propoxyphenyl aildenafil

カタログ番号: B588146
CAS番号: 1391053-82-9
分子量: 502.6 g/mol
InChIキー: PRMZQGGEMZGWDP-IYBDPMFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Propoxyphenyl aildenafil is a synthetic analogue of sildenafil, designed as a phosphodiesterase type-5 (PDE-5) inhibitor . It was first identified as an unapproved drug and isolated from adulterated health supplements, highlighting its relevance in pharmaceutical forensics and regulatory science . The compound is part of a class of "designer" analogues featuring a propoxyphenyl moiety, which have been discovered in products marketed for male sexual performance enhancement . The primary research application of this compound is as an analytical reference standard. It is used for method development and quality control in laboratories focused on detecting and identifying illegal adulterants in herbal and natural health products . Its well-characterized structure, confirmed by techniques such as NMR and high-resolution mass spectrometry, allows it to serve as a critical standard for comparative analysis . The safety and toxicological profile of this compound are unknown, as it has not undergone the rigorous clinical testing required for approved pharmaceuticals . This lack of safety data makes it a significant subject for research into the potential health risks posed by unregulated PDE-5 inhibitors. Researchers utilize this compound to study the metabolism, pharmacokinetics, and potential adverse effects of emerging synthetic analogues. This product is intended for research use only in a controlled laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N6O4S B588146 Propoxyphenyl aildenafil CAS No. 1391053-82-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMZQGGEMZGWDP-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347618
Record name Propoxyphenyl aildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-82-9
Record name Propoxyphenyl aildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxyphenyl aildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPOXYPHENYL AILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZDR4HWG5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propoxyphenyl Aildenafil's Presumed Mechanism of Action on PDE5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Propoxyphenyl aildenafil is a structural analogue of sildenafil. To date, no specific peer-reviewed studies have been published detailing its unique mechanism of action, binding kinetics, or inhibitory concentrations (e.g., IC50, Ki) on phosphodiesterase type 5 (PDE5). The following technical guide is therefore an extrapolation based on the well-established pharmacology of sildenafil and other known PDE5 inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound has been identified as an unapproved sildenafil analogue, often found as an adulterant in dietary supplements and so-called "natural" enhancement products.[1][2] Structurally, it is characterized by the substitution of the ethoxy group on the phenyl ring of sildenafil with a propoxy group.[2][3] Given its structural similarity to sildenafil, it is presumed to act as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] This pathway is fundamental to smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum of the penis.[6][7]

The cGMP Signaling Pathway and PDE5

The physiological process of penile erection is primarily a hemodynamic event initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells upon sexual stimulation.[5][7]

Signaling Cascade:

  • Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO in the corpus cavernosum.

  • Guanylate Cyclase (GC) Activation: NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC).[6]

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

  • Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[8]

  • Smooth Muscle Relaxation: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations. This causes the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum.

  • Erection: The relaxation of smooth muscle allows for increased blood flow into the sinusoidal spaces of the corpus cavernosum, leading to penile erection.[6]

  • Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation.[4][5]

cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO triggers release of sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to 5GMP 5'-GMP (Inactive) PDE5->5GMP to Propoxyphenyl_Aildenafil This compound Propoxyphenyl_Aildenafil->PDE5 inhibits

Figure 1. Presumed signaling pathway of this compound action.

Presumed Mechanism of Action of this compound

As a structural analogue of sildenafil, this compound is presumed to be a competitive and selective inhibitor of PDE5.[4][9] Its molecular structure likely allows it to bind to the catalytic site of PDE5, the same site that binds cGMP.[9]

By competitively inhibiting PDE5, this compound is expected to prevent the degradation of cGMP. This leads to an accumulation of cGMP in the corpus cavernosum when NO is released following sexual stimulation. The elevated levels of cGMP enhance the activation of PKG, leading to more profound and prolonged smooth muscle relaxation and, consequently, an enhanced erectile response.[5] It is important to note that, like sildenafil, this compound is not expected to have a direct relaxant effect on the corpus cavernosum in the absence of sexual stimulation, as the NO/cGMP pathway would not be activated.[5]

Quantitative Data (Hypothetical)

No specific quantitative data for this compound is available. The following table presents data for sildenafil and other approved PDE5 inhibitors to provide a comparative context for the expected potency and selectivity. It is plausible that the propoxy substitution in this compound could alter its binding affinity and selectivity profile compared to sildenafil.

CompoundPDE5 IC50 (nM)Selectivity vs. PDE1 (fold)Selectivity vs. PDE6 (fold)Selectivity vs. PDE11 (fold)
Sildenafil3.5>80~10~1,000
Vardenafil0.7>257~16~9,300
Tadalafil1.8>10,000>7,000~40

Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

The following are generalized protocols that could be adapted to study the mechanism of action of this compound on PDE5.

In Vitro PDE5 Inhibition Assay

This assay would determine the concentration of this compound required to inhibit 50% of PDE5 activity (IC50).

Materials:

  • Recombinant human PDE5A1 enzyme

  • cGMP substrate

  • This compound (test compound)

  • Sildenafil (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection system (e.g., fluorescence polarization, luminescence, or colorimetric)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and sildenafil in DMSO, followed by dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE5 enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using a suitable detection method. For instance, a fluorescence polarization assay can be used where a fluorescent cGMP tracer competes with the substrate for the enzyme.[10][11]

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using a non-linear regression model.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Serial_Dilution Prepare serial dilutions of This compound Add_Reagents Add buffer, compound, and PDE5 enzyme to 96-well plate Serial_Dilution->Add_Reagents Add_Substrate Add cGMP substrate to initiate reaction Add_Reagents->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction and measure remaining cGMP Incubate->Stop_Reaction Calculate_Inhibition Calculate % inhibition Stop_Reaction->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Figure 2. General workflow for a PDE5 inhibition assay.

Enzyme Kinetics (Determination of Ki)

To determine if this compound is a competitive inhibitor, a kinetic study would be performed.

Protocol:

  • Perform the PDE5 inhibition assay as described above.

  • Vary the concentrations of both the cGMP substrate and this compound.

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

  • Calculate the inhibitor constant (Ki) from the data.

Conclusion

While specific experimental data on this compound is not publicly available, its structural similarity to sildenafil strongly suggests that it functions as a competitive inhibitor of PDE5. By preventing the degradation of cGMP, it is presumed to enhance the NO-mediated relaxation of smooth muscle in the corpus cavernosum, thereby facilitating penile erection. Further research, including in vitro enzyme inhibition assays and kinetic studies, is necessary to fully characterize the potency, selectivity, and precise mechanism of action of this compound. The unauthorized presence of such analogues in consumer products highlights the need for continued vigilance and analytical screening by regulatory bodies.

References

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Propoxyphenyl Aildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the chemical structure elucidation of Propoxyphenyl aildenafil, a potent analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a comprehensive overview of the analytical techniques and data interpretation integral to identifying and characterizing this compound.

This compound, identified as an adulterant in certain commercial products, is structurally distinguished from its parent compound, sildenafil, by the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1] Its formal chemical name is 1-[4-propoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl]-4-methylpiperazine.[1] The elucidation of its intricate molecular structure relies on a combination of advanced spectroscopic and chromatographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by Ultraviolet (UV) and Infrared (IR) spectroscopy.

Spectroscopic and Chromatographic Data

The structural confirmation of this compound is achieved through the meticulous analysis of data obtained from various analytical methods. The following tables summarize the key quantitative data essential for its identification.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides the foundational evidence for the structural backbone of this compound, allowing for the precise assignment of each proton and carbon atom. The data presented below is a comprehensive summary of the chemical shifts (δ) and coupling constants (J) that are characteristic of this molecule.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
1.01 (t, 3H)13.8
1.08 (t, 3H)10.5
1.80 (m, 2H)22.4
1.88 (m, 2H)22.3
2.29 (s, 3H)46.1
2.53 (t, 4H)54.9
2.89 (t, 2H)28.0
3.09 (t, 4H)54.9
4.10 (t, 2H)70.8
4.18 (s, 3H)36.8
7.18 (d, 1H)111.4
7.91 (dd, 1H)129.1
8.43 (d, 1H)120.9
10.4 (s, 1H)159.2
145.2
138.1
135.2
134.9
130.1
129.1
120.9
111.4
70.8
54.9
46.1
36.8
28.0
22.4
22.3
13.8
10.5

Data adapted from Liao, Y.-C., et al. (2013). Isolation and identification of new sildenafil analogues from dietary supplements. Journal of Food and Drug Analysis.[2]

Table 2: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Data

Mass spectrometry data is pivotal in determining the molecular weight and elemental composition of this compound, while tandem mass spectrometry reveals its fragmentation pattern, offering further structural confirmation.

Parameter Value
Molecular Formula C₂₄H₃₄N₆O₄S
Calculated Monoisotopic Mass 502.2362 g/mol
Observed [M+H]⁺ 503.2447
Key MS/MS Fragment Ions ([M+H]⁺) 461.1951, 391.1436, 347.0820, 325.1661, 283.1193

Data adapted from Liao, Y.-C., et al. (2013) and Kim, J., et al. (2021).[2][3]

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural elucidation of this compound.

Sample Preparation and Isolation
  • Extraction: The sample containing this compound is extracted with a suitable organic solvent, such as methanol or ethanol, to solubilize the compound of interest.

  • Chromatographic Separation: The extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components.

  • Fraction Collection and Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Positive fractions are combined and further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) is utilized.

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

    • Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the complete chemical structure.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

    • Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometry Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan MS and product ion scans (MS/MS) are acquired. The precursor ion for MS/MS is the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is used to generate fragment ions.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Procedure: The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., methanol) is recorded. The wavelengths of maximum absorbance (λmax) are noted, which are characteristic of the chromophoric groups within the molecule.

  • Infrared (IR) Spectroscopy:

    • Procedure: The IR spectrum of the pure compound is obtained, typically using the KBr pellet method or as a thin film. The absorption bands corresponding to specific functional groups (e.g., C=O, N-H, S=O) are identified.

Visualizing the Process and Pathway

Diagrams are essential for conceptualizing the workflow of structure elucidation and the potential biological context of the compound.

experimental_workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation raw_sample Adulterated Product extraction Solvent Extraction raw_sample->extraction column_chromatography Column Chromatography extraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc nmr NMR Spectroscopy (1D & 2D) hplc->nmr ms LC-MS/MS hplc->ms uv_ir UV & IR Spectroscopy hplc->uv_ir structure This compound Structure Confirmed nmr->structure ms->structure uv_ir->structure

Experimental workflow for the elucidation of this compound.

signaling_pathway cluster_inhibition Mechanism of Action cluster_downstream Physiological Effect propoxyphenyl_aildenafil This compound pde5 PDE5 Enzyme propoxyphenyl_aildenafil->pde5 Inhibition cgmp Increased cGMP Levels pde5->cgmp Breaks down smooth_muscle_relaxation Smooth Muscle Relaxation cgmp->smooth_muscle_relaxation vasodilation Vasodilation smooth_muscle_relaxation->vasodilation

References

A Technical Overview of Propoxyphenyl Aildenafil: A Sildenafil Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a structural analog of sildenafil, the active pharmaceutical ingredient in Viagra®. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class, it is designed for the research of enhancing sexual function.[1] This compound, along with similar analogs, has been identified in analyses of dietary supplements and herbal products, often as an undeclared ingredient.[2][3] Structurally, these analogs typically involve modification of the ethoxy group on the phenyl ring of sildenafil to a propoxy group.[4] The presence of these analogs in consumer products is a significant concern for regulatory agencies, as their pharmacological and toxicological profiles are not well-characterized.[2] This document provides a technical summary of the available data on this compound and its related compounds, its presumed mechanism of action, and relevant experimental protocols for its synthesis and identification.

Molecular Formula and Weight

There appears to be some ambiguity in the scientific literature and chemical databases regarding the precise molecular formula and weight of "this compound." This may be due to variations in the specific analog being described or interchangeable use of terminology with the closely related "Propoxyphenyl sildenafil." The key data for both identified compounds are summarized below for clarity.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Source
This compoundC₂₄H₃₄N₆O₄S502.63 - 502.64[1][5]
Propoxyphenyl sildenafilC₂₃H₃₂N₆O₄S488.6 - 488.61[4][6]

Mechanism of Action: PDE5 Inhibition

As a sildenafil analog, this compound is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[7][8] PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[9] It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10]

The mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[11] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cGMP from guanosine triphosphate (GTP).[12] Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which mediates a cascade of events causing a decrease in intracellular calcium levels.[13][14] This results in the relaxation of smooth muscle, leading to vasodilation, increased blood flow to the penis, and an erection.[8]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway. This enhances and prolongs the smooth muscle relaxation and vasodilation necessary for an erection.[7][11] It is important to note that sexual stimulation is a prerequisite for the drug's action, as the initial release of nitric oxide is necessary to activate the pathway.[8]

NO_cGMP_Pathway cluster_0 Cellular Environment cluster_1 Pharmacological Intervention Stimulation Sexual Stimulation NO Nitric Oxide (NO) Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP:e->cGMP:w converts PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Enzyme cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP Inactive GMP PDE5->GMP degrades to PropoxyphenAil Propoxyphenyl Aildenafil PropoxyphenAil->PDE5 inhibits

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific, validated protocols for this compound are not published, methodologies for the synthesis, isolation, and characterization of sildenafil and its analogs are well-documented and can be adapted.

Representative Synthesis Protocol

The synthesis of sildenafil analogs generally follows a multi-step process. A plausible route for this compound, based on published methods for similar compounds, is outlined below.[15][16]

  • Chlorosulfonation: The precursor, 5-(2-propoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid, potentially with thionyl chloride) to produce the corresponding sulfonyl chloride. The reaction is typically performed at a low temperature (0–10°C) and then stirred at room temperature.[15]

  • Condensation: The resulting sulfonyl chloride is then reacted with N-methylpiperazine (for Propoxyphenyl sildenafil) or a similar piperazine derivative. This condensation reaction couples the piperazine moiety to the sulfonyl group, forming the final product.[15]

  • Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent (e.g., methanol) or column chromatography to yield the pure analog.

Isolation and Characterization from Adulterated Products

When found as an adulterant, this compound must be isolated and identified. The general workflow involves extraction followed by chromatographic and spectroscopic analysis.

Experimental_Workflow cluster_workflow Analysis Workflow cluster_analysis Structural Elucidation Sample Sample (e.g., Herbal Supplement) Extraction Solvent Extraction Sample->Extraction Purification Purification (e.g., Preparative HPLC) Extraction->Purification LCMS LC-MS/MS Purification->LCMS aliquots for analysis NMR NMR Spectroscopy Purification->NMR aliquots for analysis IR IR Spectroscopy Purification->IR aliquots for analysis UV UV-Vis Spectroscopy Purification->UV aliquots for analysis Identification Structure Confirmed: This compound LCMS->Identification NMR->Identification IR->Identification UV->Identification

References

"Propoxyphenyl aildenafil" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, the active ingredient in several medications used to treat erectile dysfunction. As an unapproved pharmaceutical ingredient, it has been detected in dietary supplements and so-called "herbal" products, posing a potential health risk to consumers. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, putative synthesis, mechanism of action, and analytical detection methods. This document is intended to serve as a resource for researchers involved in forensic analysis, drug development, and regulatory oversight.

Chemical Properties and Identification

This compound is structurally related to sildenafil, with a key modification in the ethoxy group on the phenyl ring being replaced by a propoxy group. The "aildenafil" designation suggests a further structural modification, distinguishing it from "propoxyphenyl sildenafil."

CAS Number: While a specific CAS number for "this compound" is not consistently reported in public databases, the closely related analogue, Propoxyphenyl sildenafil , is assigned the CAS Number 877777-10-1 [1][2].

A summary of the key chemical properties for this compound and the related Propoxyphenyl sildenafil is presented in Table 1.

Table 1: Chemical Properties of this compound and Propoxyphenyl Sildenafil

PropertyThis compoundPropoxyphenyl Sildenafil
Molecular Formula C₂₄H₃₄N₆O₄S[3][4]C₂₃H₃₂N₆O₄S[1]
Molecular Weight 502.64 g/mol [4]488.6 g/mol [1]
IUPAC Name Not definitively established1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine
Synonyms Propoxyphenyl methisosildenafilo-Desethyl o-propyl sildenafil[1]

Putative Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on the known synthesis of sildenafil and its analogues, a plausible synthetic route can be postulated[5][6]. The synthesis would likely follow a convergent strategy, involving the preparation of a pyrazolopyrimidinone core and a substituted phenylsulfonyl chloride, followed by their condensation.

A generalized workflow for the synthesis is depicted below.

G A 2-Propoxybenzoic Acid B Chlorosulfonation A->B Chlorosulfonic acid C 5-(Chlorosulfonyl)-2-propoxybenzoic acid B->C D Reaction with 1-methylpiperazine C->D E Substituted Phenylsulfonyl Piperazine Intermediate D->E H Condensation E->H F Pyrazolopyrimidinone Core Synthesis G Pyrazolopyrimidinone Intermediate F->G G->H I This compound H->I cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings) GC Guanylate Cyclase (sGC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP Inhibitor This compound Inhibitor->PDE5 Inhibits G Sample Suspect Sample (e.g., 'Herbal' Supplement) Extraction Sample Extraction Sample->Extraction HPLC HPLC Separation Extraction->HPLC UV UV Detection (Presumptive ID & Quant.) HPLC->UV MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR (for purified fraction) Confirmation Confirmed Identification of This compound UV->Confirmation MS->Confirmation NMR->Confirmation

References

Potential Therapeutic Effects of Propoxyphenyl Aildenafil: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Propoxyphenyl aildenafil" is not extensively characterized in publicly available scientific literature. This document extrapolates potential therapeutic effects and mechanisms based on the known pharmacology of the structurally related and well-studied phosphodiesterase type 5 (PDE5) inhibitors, sildenafil and aildenafil. The quantitative data and experimental protocols presented herein are representative examples derived from studies on these analogous compounds and should be considered illustrative.

Introduction

This compound is a chemical entity belonging to the class of pyrazolopyrimidinone compounds.[1] Structurally, it is a derivative of aildenafil, which itself is an analog of sildenafil, the first-in-class oral therapy for erectile dysfunction.[2][3] Like its predecessors, this compound is anticipated to act as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cellular cyclic guanosine monophosphate (cGMP) levels.[4][5][6] This whitepaper will provide an in-depth overview of the potential therapeutic effects of this compound, its putative mechanism of action, and the experimental methodologies typically employed to characterize compounds of this class.

Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is expected to be the competitive and selective inhibition of PDE5.[5][7] PDE5 is the predominant phosphodiesterase isoenzyme found in the corpus cavernosum of the penis and the pulmonary vasculature.[5] It is responsible for the degradation of cGMP.[4][8]

The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cGMP signaling pathway.[5][7][9] In response to sexual stimulation or other physiological cues that trigger the release of NO, soluble guanylate cyclase (sGC) is activated, leading to an increase in intracellular cGMP concentrations.[10][11] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5][11]

In the context of erectile dysfunction, this vasodilation of the helicine arteries in the corpus cavernosum leads to increased blood flow and penile erection.[5] In pulmonary arterial hypertension (PAH), the relaxation of smooth muscle in the pulmonary arteries reduces pulmonary vascular resistance and pressure.[12] By inhibiting the breakdown of cGMP, this compound is expected to amplify the effects of the NO/cGMP pathway, thereby enhancing smooth muscle relaxation in target tissues.[5][7]

Signaling Pathway Diagram

PDE5_Inhibition_Pathway cluster_stimulation cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Stimulation Sexual Stimulation NO_Synthase eNOS Stimulation->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO_Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Propoxyphenyl_Aildenafil Propoxyphenyl Aildenafil Propoxyphenyl_Aildenafil->PDE5 Inhibition

Caption: NO/cGMP pathway and the inhibitory action of this compound.

Potential Therapeutic Applications

Based on the established efficacy of other PDE5 inhibitors, this compound has potential therapeutic applications in the following areas:

  • Erectile Dysfunction (ED): This is the most prominent and well-established indication for PDE5 inhibitors.[13] Clinical trials with aildenafil have demonstrated its efficacy and safety in treating ED in men.[14]

  • Pulmonary Arterial Hypertension (PAH): Sildenafil is approved for the treatment of PAH to improve exercise ability and delay clinical worsening.[12] this compound could offer a similar therapeutic benefit.

Emerging and Investigational Uses

Preclinical and clinical studies on sildenafil have suggested potential benefits in a range of other conditions, which may also be applicable to this compound:

  • Cardioprotection: Sildenafil has been shown to have protective effects against ischemia-reperfusion injury.[15][16]

  • Neurological Disorders: There is emerging research into the use of PDE5 inhibitors for conditions like Alzheimer's disease and stroke recovery.[8][16]

  • Raynaud's Phenomenon and Digital Ulcers: Sildenafil has been used to improve peripheral circulation in these conditions.[16]

  • Cancer Therapy: Some studies suggest that PDE5 inhibitors may enhance the efficacy of certain cancer treatments.[16]

Quantitative Data (Representative)

The following tables summarize representative quantitative data based on studies of aildenafil and sildenafil. The actual values for this compound would need to be determined experimentally.

Table 1: In Vitro PDE5 Inhibitory Activity (Hypothetical)
CompoundIC50 (nM) for PDE5Selectivity vs. PDE6Selectivity vs. PDE1
This compound TBDTBDTBD
Aildenafil~5~10-fold>100-fold
Sildenafil~3.5~10-fold>80-fold

TBD: To be determined.

Table 2: Pharmacokinetic Parameters of Aildenafil in Healthy Volunteers[17]
Parameter30 mg Dose60 mg Dose
Tmax (median, hours) 1.01.0
Cmax (mean, ng/mL) 81.03199.10
AUC0-24 (mean, h·ng/mL) 313.78963.18
t1/2 (mean, hours) 2.753.26
Table 3: Efficacy of Aildenafil in Erectile Dysfunction (Clinical Trial Data)[14]
ParameterAildenafil GroupPlacebo GroupP-value
Median duration of penile tip rigidity >60% (min) 4.250.50<0.001
Median duration of penile base rigidity >60% (min) 3.250.00<0.001

Experimental Protocols (Representative)

The following are representative protocols for key experiments used to characterize PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

Methodology:

  • Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).

  • Assay Buffer: A standard assay buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) is prepared.

  • Substrate: [3H]-cGMP is used as the substrate.

  • Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted.

  • Assay Procedure:

    • The reaction is initiated by adding the PDE5 enzyme to wells of a microplate containing the assay buffer, [3H]-cGMP, and varying concentrations of the test compound.

    • The plate is incubated at 30°C for a specified time.

    • The reaction is terminated by adding a stop solution (e.g., snake venom nucleotidase).

    • The mixture is then passed through an anion-exchange resin to separate the product ([3H]-GMP) from the unreacted substrate.

    • The amount of [3H]-GMP is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram

experimental_workflow cluster_preparation cluster_assay cluster_analysis Enzyme Purified PDE5 Enzyme Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate [3H]-cGMP Substrate Substrate->Incubation Inhibitor Serial Dilutions of This compound Inhibitor->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Product from Substrate Termination->Separation Quantification Quantify Product Separation->Quantification IC50 Calculate IC50 Value Quantification->IC50

Caption: Workflow for an in vitro PDE5 inhibition assay.

In Vivo Efficacy Study in a Model of Erectile Dysfunction

Objective: To evaluate the pro-erectile effect of this compound in an animal model.

Methodology:

  • Animal Model: Anesthetized male rats or rabbits are commonly used.

  • Surgical Preparation: The carotid artery is cannulated for blood pressure monitoring, and the penile crus is exposed for intracavernosal pressure (ICP) measurement. The pelvic nerve is isolated for electrical stimulation.

  • Drug Administration: this compound or vehicle is administered intravenously or orally at various doses.

  • Erectile Response Measurement:

    • The pelvic nerve is stimulated with a series of electrical pulses to induce an erectile response.

    • ICP and mean arterial pressure (MAP) are continuously recorded.

  • Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP during stimulation. The dose-response relationship is then determined.

Preclinical Safety and Tolerability

The preclinical safety profile of aildenafil and sildenafil has been well-established.[17] Adverse effects are generally mild to moderate and include headache, flushing, dyspepsia, and visual disturbances.[5][14] The visual disturbances are attributed to the weak inhibition of PDE6, which is involved in the phototransduction cascade in the retina.[18] A comprehensive preclinical toxicology program for this compound would be required to establish its safety profile.

Conclusion

This compound, as a putative PDE5 inhibitor, holds significant promise for the treatment of erectile dysfunction and potentially other medical conditions characterized by impaired NO/cGMP signaling. Its therapeutic potential is strongly supported by the extensive clinical success of the structurally related compounds, sildenafil and aildenafil. Further preclinical and clinical development will be necessary to fully elucidate the efficacy, safety, and pharmacokinetic profile of this compound. The experimental frameworks outlined in this whitepaper provide a roadmap for the comprehensive evaluation of this promising therapeutic candidate.

References

Methodological & Application

Application Notes & Protocols: Quantification of Propoxyphenyl Aildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Like sildenafil, it is believed to enhance sexual function and has been illicitly included in dietary supplements and energy drinks.[3][4] The clandestine nature of its use necessitates robust analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. These application notes provide detailed protocols for the quantification of this compound in various samples, based on current scientific literature.

As a sildenafil analogue, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The signaling pathway, therefore, mirrors that of sildenafil and other PDE5 inhibitors.

Signaling Pathway of PDE5 Inhibitors

PDE5_Inhibition cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation GMP GMP PDE5->GMP degrades Aildenafil Propoxyphenyl Aildenafil Aildenafil->PDE5 inhibits

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Analytical Standards

The availability of a certified reference standard is crucial for accurate quantification. A reference standard for this compound is commercially available from suppliers such as LGC Standards and MedchemExpress.[1][5] When procuring a standard, ensure it comes with a certificate of analysis detailing its purity and identity.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound found in the literature. It is important to note that most studies have focused on qualitative identification rather than quantification.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
UPLC-MS/MSDietary Supplements25 - 85 ng/g or ng/mLNot SpecifiedNot SpecifiedNot Specified[6]
UHPLC-Q-ExactiveHerbal Dietary Supplements0.4 mg/kg1.2 mg/kgNot Specified80 - 110[7]

Experimental Protocols

Protocol 1: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the rapid screening and quantification of this compound in complex matrices like dietary supplements.

UPLC_Workflow SamplePrep Sample Preparation (One-step liquid phase extraction) UPLC UPLC Separation (C18 column) SamplePrep->UPLC MSMS MS/MS Detection (Dynamic Multiple Reaction Monitoring) UPLC->MSMS Quant Quantification (External standard calibration) MSMS->Quant

Caption: Workflow for UPLC-MS/MS quantification.

  • UPLC system coupled with a tandem mass spectrometer (e.g., Agilent 1290 UPLC with a triple quadrupole MS)[6]

  • C18 analytical column (e.g., Agilent Eclipse Plus C18, 3.0 × 150 mm, 1.8 µm)[6]

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Mobile Phase A: 0.1% Formic acid in deionized water[6]

  • Mobile Phase B: Methanol[6]

  • Gradient: Optimized for separation, for example, starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step.[6]

  • Flow Rate: 400 µL/min[6]

  • Injection Volume: 5 µL[6]

  • Column Temperature: 35 °C[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[6]

  • Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM)[6]

  • Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution. Based on literature, the protonated molecule [M+H]+ is observed at m/z 503.2447.[7] Characteristic product ions for sildenafil analogues often include m/z 283.[7]

  • Homogenize the sample (e.g., dietary supplement).

  • Perform a one-step liquid phase extraction using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.2 µm syringe filter before injection.[8]

  • Prepare a series of calibration standards of this compound in a blank matrix extract.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS)

This method is highly specific and provides accurate mass measurements, confirming the identity of the analyte while quantifying it.

UHPLC_HRMS_Workflow SamplePrep Sample Preparation (Solvent Extraction) UHPLC UHPLC Separation (BEH C18 column) SamplePrep->UHPLC HRMS HRMS Detection (Q-Exactive Orbitrap) UHPLC->HRMS Quant Quantification (External standard calibration) HRMS->Quant

Caption: Workflow for UHPLC-HRMS quantification.

  • UHPLC system (e.g., Thermo Scientific UltiMate 3000) coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive)[7]

  • C18 analytical column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm)[7]

  • This compound reference standard

  • Ammonium formate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water[7]

  • Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in acetonitrile:methanol (1:1, v/v)[7]

  • Gradient: 0–5 min, 2% B; 5–15 min, 2–40% B; 15–22 min, 40–95% B; 25–26 min, 95–2% B; 26–29 min, 2% B[7]

  • Flow Rate: 0.3 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Column Temperature: 40°C[7]

  • Ionization Mode: ESI, positive mode

  • Full Scan and Fragmentation: Acquire full scan data for identification and use fragmentation scans (e.g., HCD or CID) to confirm the structure.[3]

  • Accurate Mass Measurement: The mass error of all product ions should be less than 5.0 ppm.[3]

  • Accurately weigh a homogenized portion of the sample.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Sonicate for 30 minutes.[8]

  • Centrifuge or filter the extract.

  • If necessary, dilute the extract with the initial mobile phase composition.

  • Use an external standard calibration curve prepared in a blank matrix.

  • The concentration of this compound is determined from the calibration curve based on the accurate mass peak area.

Conclusion

The quantification of this compound in various matrices can be effectively achieved using advanced chromatographic techniques coupled with mass spectrometry. The protocols outlined provide a robust framework for researchers and analytical scientists. Adherence to good laboratory practices, including the use of certified reference standards and proper method validation, is essential for obtaining accurate and reliable results.

References

Application Note: Development and Validation of a Quantitative LC-MS/MS Assay for Propoxyphenyl Aildenafil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Propoxyphenyl aildenafil in human plasma. This compound is a potent analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. Given its potential presence as an undeclared ingredient in various products, a validated analytical method is crucial for research, clinical, and forensic applications. This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The assay has been validated according to internationally recognized guidelines and is suitable for high-throughput analysis.

Introduction

This compound is a structural analog of sildenafil, the active ingredient in several medications used to treat erectile dysfunction.[1] Like sildenafil, it is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow.[2][3][4][5][6] The presence of undeclared sildenafil analogs, such as this compound, in dietary supplements and herbal products poses a significant health risk to consumers.[7][8][9][10] Therefore, a reliable and validated analytical method for the determination of this compound in complex biological matrices is essential for pharmacokinetic studies, toxicological screening, and regulatory enforcement.

This application note details a comprehensive protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is designed to be both sensitive and specific, allowing for accurate measurement of the analyte at low concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound-d8 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound-d8, 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 503.2 → 283.1; this compound-d8: m/z 511.2 → 283.1
Collision EnergyOptimized for maximum signal intensity
Dwell Time100 ms
Source Temperature500°C
IonSpray Voltage5500 V

Assay Validation

The method was validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound0.5 - 500>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.5<15<15±20±20
Low1.5<15<15±15±15
Mid75<15<15±15±15
High400<15<15±15±15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.585-11585-115
High40085-11585-115

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its quantification.

PDE5_Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_post Smooth Muscle Cell Nitric Oxide Synthase Nitric Oxide Synthase Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase->Nitric Oxide (NO) Ca2+/Calmodulin L-Arginine L-Arginine L-Arginine->Nitric Oxide Synthase sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5

Caption: PDE5 Signaling Pathway and Inhibition by this compound.

Assay_Workflow SampleCollection 1. Plasma Sample Collection Spiking 2. Spike with Internal Standard SampleCollection->Spiking ProteinPrecipitation 3. Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing 8. Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: Experimental Workflow for this compound Quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, makes this method suitable for a wide range of applications in clinical and forensic toxicology, as well as in pharmacokinetic research. The successful validation of this assay ensures that the data generated is accurate and reproducible.

References

Application of Orbitrap Mass Spectrometry for the Analysis of Propoxyphenyl Aildenafil

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic analogue of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE-5).[1][2] Sildenafil and its analogues are used in the treatment of erectile dysfunction.[1] However, the illicit inclusion of unapproved analogues like this compound in dietary supplements and herbal products poses a significant health risk to consumers, as their pharmacological and toxicological profiles are often unknown.[1][3] High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap technology, has emerged as a powerful tool for the unambiguous identification and quantification of these undeclared analogues in complex matrices.[3][4]

The high resolving power and mass accuracy of Orbitrap mass spectrometers enable the differentiation of isomeric compounds and the confident structural elucidation of novel analogues.[3][4] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap MS) and showcases its utility in a research and drug development setting.

Quantitative Data Summary

The high mass accuracy of Orbitrap MS allows for the precise determination of the elemental composition of the parent ion and its fragments, which is critical for confident identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

CompoundChemical FormulaIonization ModePrecursor IonMeasured m/z (M+H)⁺
This compoundC₂₄H₃₄N₆O₄SPositive[M+H]⁺503.2447

Table 2: Key Fragment Ions of this compound from High-Energy Collisional Dissociation (HCD) [5]

Fragment Ion m/z
461.19514
391.14362
347.08197
325.16609
283.11925
256.09442
189.66799
159.62481
137.61562
113.1077
99.09223
91.76256
71.07376

Experimental Protocols

The following protocols are based on established methodologies for the analysis of PDE-5 inhibitors in dietary supplements using LC-Orbitrap MS.[5]

Sample Preparation: Extraction from Dietary Supplement Matrix

This protocol is suitable for the extraction of this compound from solid or liquid dietary supplements.

Reagents and Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC vials

Procedure:

  • Sample Weighing/Aliquoting: Accurately weigh 100 mg of the homogenized solid sample or pipette 100 µL of the liquid sample into a centrifuge tube.

  • Extraction Solvent Addition: Add 1.0 mL of an extraction solvent mixture (methanol:acetonitrile:water, 1:1:1 v/v/v).

  • Vortexing: Vortex the sample vigorously for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid excipients.

  • Dilution and Filtration: Carefully collect the supernatant and dilute it 1:10 with the extraction solvent mixture. Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.

  • Storage: The sample is now ready for LC-Orbitrap MS analysis. If not analyzed immediately, store at 4°C for up to 24 hours.

Liquid Chromatography (LC) Method

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

LC Gradient:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 0.3
15.0 90 0.3
18.0 90 0.3
18.1 10 0.3

| 22.0 | 10 | 0.3 |

Other LC Parameters:

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Orbitrap Mass Spectrometry (MS) Method

Instrumentation:

  • Q Exactive™ series or similar Orbitrap Mass Spectrometer.

Ionization Source (Heated Electrospray Ionization - HESI):

  • Spray Voltage: 3.5 kV (Positive Mode)

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 35 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Probe Heater Temperature: 350°C

MS Scan Parameters:

  • Full Scan Mode:

    • Resolution: 70,000

    • Scan Range: m/z 150-1000

    • AGC Target: 1e6

  • Data-Dependent MS/MS (dd-MS²):

    • Resolution: 17,500

    • AGC Target: 1e5

    • TopN: 5 (fragment the 5 most intense ions from the full scan)

    • Normalized Collision Energy (NCE): 35 (stepped NCE of 25, 35, 45 can also be used)

    • Isolation Window: 2.0 m/z

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dietary Supplement Extraction Solvent Extraction (MeOH:ACN:H2O) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Dilution & Filtration Centrifugation->Filtration LC LC Separation (Reversed-Phase) Filtration->LC Inject MS Orbitrap MS (Full Scan & dd-MS²) LC->MS Eluent Identification Identification (Accurate Mass & Fragments) MS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Orbitrap MS Application

logical_relationship cluster_problem Analytical Challenge cluster_solution Orbitrap MS Solution cluster_outcome Outcome Problem Unknown Adulterant in Complex Matrix Orbitrap Orbitrap Mass Spectrometry Problem->Orbitrap is addressed by HR_Accuracy High Resolution & Mass Accuracy Orbitrap->HR_Accuracy Fragmentation HCD/CID Fragmentation Orbitrap->Fragmentation Identification Unambiguous Identification of This compound HR_Accuracy->Identification enables Structure Structural Elucidation Fragmentation->Structure enables Quant Accurate Quantification Identification->Quant allows for

Caption: Application of Orbitrap MS for this compound analysis.

Signaling Pathway of PDE-5 Inhibition

pde5_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE-5 cGMP->PDE5 is hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP Aildenafil Propoxyphenyl Aildenafil Aildenafil->PDE5 inhibits

Caption: Signaling pathway of PDE-5 inhibition by this compound.

References

Application Notes & Protocols for the Analysis of Propoxyphenyl Aildenafil in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propoxyphenyl aildenafil is an analogue of sildenafil, the active ingredient in Viagra®, and has been identified as an illegal adulterant in various consumer products, particularly beverages marketed for sexual enhancement.[1][2] The clandestine inclusion of such potent pharmaceutical compounds in functional foods poses a significant health risk to the public. Accurate and reliable analytical methods are therefore crucial for the detection and quantification of this compound to ensure consumer safety and regulatory compliance. These application notes provide detailed protocols for the sample preparation of beverages prior to instrumental analysis, targeting researchers, scientists, and professionals in drug development and food safety.

Chemical Profile of this compound

This compound is structurally similar to sildenafil, with the primary difference being the substitution of the ethoxy group on the phenyl ring with a propoxy group.[2] This modification can alter its pharmacokinetic and pharmacodynamic properties.

Property Value
Molecular FormulaC24H34N6O4S[3]
Molecular Weight502.64 g/mol
IUPAC Name1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine

Sample Preparation Techniques

The complexity of beverage matrices, which can range from clear energy drinks to complex coffee premixes, necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. The following protocols outline three common and effective extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol:

  • Sample Preparation: Homogenize the beverage sample by shaking or vortexing. For carbonated beverages, degas the sample by sonication for 15-20 minutes.

  • pH Adjustment: Take a 10 mL aliquot of the beverage and adjust the pH to approximately 9.5 using a suitable basic solution (e.g., ammonium hydroxide).

  • Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add 20 mL of an organic extraction solvent mixture, such as chloroform/2-propanol/n-heptane (25:10:65, v/v).[4]

  • Agitation: Shake the funnel vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation at 3500 x g for 10 minutes can aid in separation.[4]

  • Collection: Drain the lower organic layer into a clean collection tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the mobile phase used for instrumental analysis (e.g., methanol or acetonitrile/water mixture).[5]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument (e.g., HPLC-UV, LC-MS).

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow start Start: Beverage Sample homogenize Homogenize/Degas Sample start->homogenize ph_adjust Adjust pH to ~9.5 homogenize->ph_adjust add_solvent Add Organic Solvent (e.g., Chloroform/Isopropanol/Heptane) ph_adjust->add_solvent extract Vortex/Shake for 10 min add_solvent->extract centrifuge Centrifuge (3500 x g, 10 min) to Separate Phases extract->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (Nitrogen Stream) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Analysis (HPLC, LC-MS) filter->end

Caption: Workflow of the Liquid-Liquid Extraction (LLE) protocol.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration. It involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a suitable solvent.

Experimental Protocol:

  • Sample Preparation: Clarify the beverage sample by centrifugation at 4000 rpm for 10 minutes to remove any particulate matter. Dilute viscous samples (e.g., coffee premixes) with deionized water.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a divinylbenzene-co-N-vinylpyrrolidone polymer cartridge) by sequentially passing 3 mL of methanol and 3 mL of deionized water through it.[6]

  • Sample Loading: Load 5 mL of the prepared beverage sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge using 3 mL of a suitable organic solvent, such as acetonitrile or methanol.[6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the analytical mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Beverage Sample clarify Clarify Sample (Centrifuge) start->clarify condition Condition SPE Cartridge (Methanol, then Water) clarify->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge (Water) to Remove Interferences load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analyte (Acetonitrile/Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Analysis (HPLC, LC-MS) filter->end

Caption: Workflow of the Solid-Phase Extraction (SPE) protocol.

Modified QuEChERS Method

The QuEChERS methodology is widely used in pesticide residue analysis but has been adapted for various analytes in complex matrices due to its simplicity and efficiency. This modified protocol is particularly suitable for challenging beverage matrices like instant coffee premixes.[7][8]

Experimental Protocol:

  • Sample Weighing and Dissolution: Weigh 100 mg of the homogenized beverage sample (especially for powders like coffee premixes) into a 50 mL centrifuge tube. Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.[7][8]

  • Initial Extraction: Vortex the mixture for 1 minute, followed by sonication for 20 minutes to ensure complete dissolution and extraction of the analyte.[7][8]

  • Centrifugation: Centrifuge the tube at 2500 x g for 5 minutes.[7][8]

  • Salting Out: Transfer the supernatant to a new centrifuge tube containing a pre-packaged QuEChERS salt mixture (commonly magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate).

  • Second Extraction: Vortex the tube vigorously for 1 minute to induce phase separation and extraction.

  • Final Centrifugation: Centrifuge at 2500 x g for 5 minutes.[7][8]

  • Collection and Analysis: Collect the upper acetonitrile layer, which contains the analyte, and directly inject it into the analytical instrument or perform a solvent exchange if necessary.

Workflow for Modified QuEChERS Method

QuEChERS_Workflow start Start: Beverage Sample (100mg) add_solvent Add 5mL Acetonitrile/Methanol (1:1) start->add_solvent vortex_sonicate Vortex (1 min) & Sonicate (20 min) add_solvent->vortex_sonicate centrifuge1 Centrifuge (2500 x g, 5 min) vortex_sonicate->centrifuge1 transfer Transfer Supernatant to Tube with QuEChERS Salts centrifuge1->transfer vortex2 Vortex (1 min) transfer->vortex2 centrifuge2 Centrifuge (2500 x g, 5 min) vortex2->centrifuge2 collect Collect Acetonitrile Layer centrifuge2->collect end Analysis (HPLC, LC-MS) collect->end

Caption: Workflow of the modified QuEChERS protocol.

Quantitative Data Summary

The efficiency of a sample preparation method is often evaluated by its recovery and reproducibility (expressed as relative standard deviation, RSD). The following table summarizes reported recovery data for sildenafil and its analogues in beverage matrices using different extraction techniques. Data for this compound is limited; therefore, data for closely related analogues are included for comparison.

Analyte Matrix Technique Recovery (%) RSD (%) Reference
Sildenafil AnaloguesCoffee PremixAcetonitrile Extraction105 - 113<10[9]
SildenafilBiological FluidsLLE>87Not Reported[4]
Sildenafil & N-desmethylsildenafilRat SerumSPENot ReportedNot Reported[6]

Note: The selection of the most appropriate sample preparation technique will depend on the specific beverage matrix, available equipment, and the desired level of sensitivity and selectivity. Method validation, including the determination of recovery, precision, and matrix effects, is essential for any quantitative analysis.

References

Characterization of Propoxyphenyl Aildenafil Using LC/MS (ESI): An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Sildenafil is the active ingredient in several medications used to treat erectile dysfunction. The structural modification in this compound, specifically the substitution of the ethoxy group on the phenyl ring with a propoxy group, necessitates robust analytical methods for its accurate identification and characterization. This is particularly crucial in the context of counterfeit drug analysis and pharmaceutical research.

This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography coupled with Mass Spectrometry with an Electrospray Ionization source (LC/MS (ESI)). The methodologies outlined are intended to guide researchers in the unambiguous identification and structural elucidation of this sildenafil analogue.

Molecular Structure and Properties

This compound is a derivative of aildenafil (also known as methisosildenafil or dimethylsildenafil). The key structural feature is the replacement of the ethoxy group found in aildenafil with a propoxy group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]
Molecular Formula C₂₄H₃₄N₆O₄S[1]
Monoisotopic Mass 502.2362 Da[1]
Protonated Molecule [M+H]⁺ 503.2435 m/zCalculated

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve working concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix (e.g., dietary supplement):

    • Homogenize the sample.

    • Extract a known amount (e.g., 100 mg) of the homogenized sample with methanol by sonication for 20 minutes.

    • Centrifuge the extract at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Liquid Chromatography (LC) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of sildenafil analogues.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
10.080
12.080
12.120
15.020
  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan Range: m/z 100-1000.

  • Collision Gas: Argon.

  • Collision Energy: For MS/MS, a collision energy of 20-40 eV can be applied to induce fragmentation.

Data Presentation

Predicted Mass Spectrometric Data

The primary ion observed in the positive ESI mass spectrum of this compound is the protonated molecule [M+H]⁺.

Table 2: Predicted m/z for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)Predicted m/z
[M+H]⁺C₂₄H₃₅N₆O₄S⁺503.2435503.24
Expected MS/MS Fragmentation

The fragmentation of this compound is expected to follow similar pathways to sildenafil and its analogues. The primary fragmentation sites are the piperazine ring and the bond between the phenyl and sulfonyl groups.

Table 3: Major Predicted Product Ions for this compound ([M+H]⁺ = 503.24)

Predicted m/zProposed Fragment Structure/Loss
391.14[M+H - C₆H₁₄N₂]⁺ (Loss of dimethylpiperazine)
325.17[M+H - C₈H₁₈N₂O₂S]⁺
299.12[C₁₄H₁₅N₄O₃S]⁺
283.12[C₁₄H₁₅N₄O₂S]⁺
113.11[C₆H₁₃N₂]⁺ (Dimethylpiperazine fragment)
99.09[C₅H₁₁N₂]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Interpretation Standard Reference Standard LC Liquid Chromatography (C18 Column) Standard->LC Sample Test Sample Extraction Extraction & Filtration Sample->Extraction Extraction->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometry (Full Scan & MS/MS) ESI->MS Precursor Precursor Ion ID ([M+H]+) MS->Precursor Fragments Fragment Ion Analysis MS->Fragments Structure Structural Elucidation Precursor->Structure Fragments->Structure

Caption: LC/MS workflow for this compound.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_main Proposed Fragmentation of this compound M [M+H]+ m/z 503.24 F391 m/z 391.14 M->F391 Loss of C6H14N2 F113 m/z 113.11 M->F113 Piperazine fragment F325 m/z 325.17 F391->F325 Loss of C3H6O F299 m/z 299.12 F325->F299 Loss of C2H2 F283 m/z 283.12 F325->F283 Loss of C2H2O F99 m/z 99.09 F113->F99 Loss of CH2

Caption: Fragmentation of this compound.

Conclusion

The LC/MS (ESI) method detailed in this application note provides a robust and reliable framework for the identification and characterization of this compound. The combination of chromatographic separation with mass spectrometric detection, particularly with MS/MS fragmentation analysis, allows for high confidence in structural elucidation. This protocol is valuable for quality control laboratories, regulatory agencies, and researchers involved in the analysis of sildenafil analogues and other undeclared pharmaceutical ingredients in various products.

References

Troubleshooting & Optimization

Technical Support Center: Detection of Propoxyphenyl Aildenafil in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for Propoxyphenyl Aildenafil and other sildenafil analogues in food products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in food products?

A1: this compound is an unapproved analogue of sildenafil, the active ingredient in Viagra.[1][2] It and other analogues are illegally added to dietary supplements and food products, such as energy drinks and instant coffee, that are marketed for sexual enhancement.[1][3][4] These undeclared ingredients pose a significant health risk to consumers as their safety and toxicological profiles are largely unknown.[5][6]

Q2: Which analytical technique is most effective for detecting this compound at low levels?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used method for the sensitive and selective detection of this compound and other phosphodiesterase type 5 (PDE-5) inhibitors in complex food matrices.[7][8] High-resolution mass spectrometry (HRMS), such as LC-Q-Exactive or Orbitrap MS, is particularly powerful for both identifying known analogues and screening for new, unknown ones.[7][9]

Q3: What are the typical Limits of Detection (LOD) for this compound in food matrices?

A3: The Limit of Detection (LOD) can vary depending on the analytical method, instrumentation, and the complexity of the food matrix. For a general screening of PDE-5 inhibitors using LC-HRMS, an LOD of 0.4 mg/kg has been reported in dietary supplements.[7] More targeted LC-MS/MS methods can achieve much lower LODs, ranging from 0.01 to 0.22 ng/mL in energy drinks.[3] A UPLC-MS/MS method for a wide range of PDE-5 inhibitors reported LODs between 25 and 85 ng/g or ng/mL.[8]

Q4: How can matrix effects from food samples be minimized?

A4: Matrix effects can significantly impact the accuracy and sensitivity of your analysis. Strategies to minimize them include:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or dispersive magnetic solid-phase extraction (DMSPE) can help clean up the sample and remove interfering components.[3]

  • Chromatographic Optimization: Fine-tuning the HPLC/UPLC gradient elution program can help separate the analyte of interest from co-eluting matrix components.[10]

  • Sample Dilution: A simple yet effective method is to dilute the sample extract, although this may compromise the detection limit if the analyte concentration is very low.

  • Use of Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement caused by the matrix.[3]

  • Internal Standards: Using a stable isotope-labeled internal standard can help to correct for matrix effects and variations in sample preparation and instrument response.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing
  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Secondary Interactions with Silica. The basic amine groups in this compound can interact with residual silanol groups on the C18 column, leading to tailing.

      • Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a mobile phase with a low pH (e.g., containing formic acid) to ensure the analyte is protonated.[11][12]

    • Possible Cause 2: Column Contamination or Degradation. Buildup of matrix components on the column can lead to poor peak shape.

      • Solution: Implement a column washing step after each run or batch. If the problem persists, consider replacing the column.

    • Possible Cause 3: Inappropriate Mobile Phase.

      • Solution: Ensure the mobile phase composition is optimized for your specific column and analyte. Acetonitrile often provides better chromatographic separation for PDE-5 inhibitors compared to methanol.[10]

Issue 2: Low Signal Intensity or Inability to Reach Desired LOD
  • Question: I am struggling to achieve the required limit of detection for this compound. How can I improve my signal intensity?

  • Answer:

    • Possible Cause 1: Matrix Suppression. The food matrix can suppress the ionization of the analyte in the mass spectrometer source.

      • Solution: Enhance your sample clean-up procedure. Consider using advanced techniques like dispersive magnetic solid-phase extraction (DMSPE) with multiwalled carbon nanotubes to preconcentrate the analyte.[3] Also, ensure your sample extract is sufficiently diluted to minimize matrix effects while still allowing for detection.[10]

    • Possible Cause 2: Suboptimal MS/MS Parameters. The collision energy and other MS parameters may not be optimized for this compound.

      • Solution: Perform a compound optimization by infusing a standard solution of this compound to determine the optimal precursor and product ions, and to fine-tune the collision energy for maximum fragmentation and signal intensity.

    • Possible Cause 3: Inefficient Extraction. The extraction solvent and procedure may not be effectively recovering the analyte from the sample.

      • Solution: Experiment with different solvent systems (e.g., varying the ratio of acetonitrile to water).[7] Ensure adequate homogenization of the sample and sufficient extraction time (e.g., through sonication).[7]

Issue 3: Inconsistent Retention Times
  • Question: The retention time for this compound is shifting between injections. What is causing this instability?

  • Answer:

    • Possible Cause 1: Unstable Column Temperature. Fluctuations in the column oven temperature can lead to retention time shifts.

      • Solution: Ensure the column compartment temperature is stable and set appropriately (e.g., 40°C).[7]

    • Possible Cause 2: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition, especially the pH, can affect retention times.

      • Solution: Prepare mobile phases fresh and in sufficient quantities for the entire analytical run. Use a pH meter to ensure consistency. Store aqueous mobile phases properly to prevent microbial growth.[13]

    • Possible Cause 3: Pump Malfunction. Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and shifting retention times.

      • Solution: Perform regular maintenance on your HPLC system. Check for pressure fluctuations and perform a flow rate accuracy test.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for sildenafil analogues, including this compound, from various studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-Q-Exactive HRMSHerbal Dietary Supplements0.4 mg/kg1.2 mg/kg[7]
LC-ESI-QqQ-MS/MSEnergy Drinks0.01 - 0.22 ng/mLNot Reported[3]
LC-ESI-QqQ-MS/MSDietary Supplements0.25 - 7.5 ng/gNot Reported[3]
UPLC-MS/MSDietary Supplements25 - 85 ng/g or ng/mLNot Reported[8]
HPLC-UVHerbal Dietary Supplements1.88 ng/mL6.5 ng/mL[11]

Experimental Protocols

Protocol 1: Sample Preparation for Solid Food Products (e.g., Capsules, Tablets)
  • Homogenization: Crush tablets or empty capsules to obtain a fine, homogeneous powder.

  • Weighing: Accurately weigh 0.10 g of the homogenized sample into a 15 mL centrifuge tube.[7]

  • Extraction:

    • Add 4.0 mL of an acetonitrile:water (1:1, v/v) solution to the tube.[7]

    • Vortex the mixture thoroughly.

    • Sonicate the sample for 30 minutes to ensure complete extraction.[7]

  • Centrifugation: Centrifuge the extract for 5 minutes at 6000 rpm.[7]

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

  • (Optional for Oily Matrices): For soft-gel capsules, after centrifugation, add 1.0 mL of n-hexane, vortex, and allow the layers to separate. Collect the aqueous (lower) layer for filtration and analysis.[7]

Protocol 2: LC-HRMS Analysis of this compound

This protocol is based on a method for the general screening of PDE-5 inhibitors.[7]

  • Instrumentation: UltiMate 3000 UHPLC coupled to a Q-Exactive Mass Spectrometer.

  • Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) with a suitable pre-column.

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: 10 mM ammonium formate and 0.1% formic acid in water.

    • B: 10 mM ammonium formate and 0.1% formic acid in acetonitrile:methanol (1:1, v/v).

  • Gradient Elution:

    Time (min) % B
    0 - 5 2
    5 - 15 2 → 40
    15 - 22 40 → 95
    22 - 25 95
    25 - 26 95 → 2

    | 26 - 29 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer Mode: Full MS / data-dependent MS/MS (dd-MS/MS).

  • Scan Range: 200–2000 m/z.

  • Full MS Resolution: 70,000 FWHM.

  • dd-MS/MS Resolution: 17,500 FWHM.

  • Normalized Collision Energy: 40%, 70%, 100% (stepped).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Food Sample (Tablet, Capsule, etc.) homogenize Homogenize (Crush/Grind) start->homogenize weigh Weigh Sample (0.1 g) homogenize->weigh extract Add Extraction Solvent (ACN:H2O) & Sonicate weigh->extract centrifuge Centrifuge (6000 rpm, 5 min) extract->centrifuge filter Filter Supernatant (0.2 µm PTFE) centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometry Detection (HRMS) separate->detect process Data Processing & Quantification detect->process

Caption: General experimental workflow for the detection of this compound in food products.

Troubleshooting_Guide start Problem: Low Signal / High LOD q_matrix Is matrix suppression suspected? start->q_matrix a_cleanup Improve Sample Cleanup (e.g., SPE, DMSPE) q_matrix->a_cleanup Yes a_dilute Optimize Sample Dilution q_matrix->a_dilute Yes q_ms Are MS/MS parameters optimized? q_matrix->q_ms No a_cleanup->q_ms a_dilute->q_ms a_optimize Perform Compound Optimization (Infusion) q_ms->a_optimize No q_extraction Is extraction efficiency low? q_ms->q_extraction Yes a_optimize->q_extraction a_solvent Test Different Extraction Solvents/Ratios q_extraction->a_solvent Yes a_sonication Increase Sonication Time q_extraction->a_sonication Yes end_node Re-analyze Sample q_extraction->end_node No a_solvent->end_node a_sonication->end_node

Caption: Troubleshooting flowchart for low signal intensity issues.

References

Technical Support Center: Troubleshooting Peak Tailing of Propoxyphenyl Aildenafil in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the analysis of Propoxyphenyl aildenafil and related compounds in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer than the front edge.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of results.[1][3]

Q2: Why is my this compound peak tailing?

This compound, being a sildenafil analogue, contains basic functional groups in its structure.[4][5][6][7] Basic compounds are particularly susceptible to peak tailing in reverse-phase HPLC due to secondary interactions with the stationary phase. The primary cause is often the interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based column packing material.[8][9][10]

Q3: How is peak tailing measured?

Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 suggests significant tailing.[1] For many analytical methods, a tailing factor up to 1.5 may be acceptable, though values above 2.0 are generally considered unacceptable for high-precision assays.[1][8]

Q4: What are the main causes of peak tailing?

Peak tailing can stem from various chemical and physical factors within the HPLC system. These can be broadly categorized as:

  • Column-Related Issues: Interactions with residual silanols, column degradation, or improper column chemistry.[1]

  • Mobile Phase Issues: Incorrect pH, insufficient buffer strength, or inappropriate solvent choice.[1]

  • Sample-Related Issues: Sample overload, or a mismatch between the sample solvent and the mobile phase.[1][11]

  • Instrumental Issues: Extra-column band broadening due to long or wide tubing, or issues with fittings and connections.[1][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Resolution A Peak Tailing Observed (Tf > 1.2) B Check Mobile Phase pH A->B C Evaluate Column Condition A->C D Assess Sample & Injection A->D E Inspect HPLC System A->E F Adjust pH / Add Modifier B->F G Use End-capped Column / New Column C->G H Dilute Sample / Match Solvent D->H I Optimize Tubing & Connections E->I J Symmetrical Peak (Tf ≈ 1.0) F->J G->J H->J I->J

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Steps and Solutions

Mobile Phase Optimization

Secondary interactions with silanol groups are a primary cause of peak tailing for basic compounds.[8] Optimizing the mobile phase is often the most effective first step.

  • Issue: Mobile phase pH is too high, leading to ionized silanol groups that interact with the basic analyte.

  • Solution: Lower the mobile phase pH to between 2.5 and 3.5.[3][12] At this acidic pH, the silanol groups are protonated and less likely to interact with the positively charged this compound.

  • Issue: Insufficient buffering capacity to maintain a stable pH.

  • Solution: Increase the buffer concentration to a range of 10-50 mM to ensure consistent pH throughout the analysis.[1][13]

  • Issue: Strong secondary interactions persist even at low pH.

  • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 10-20 mM.[3][12] The competing base will preferentially interact with the active silanol sites, masking them from the analyte.

ParameterRecommendationExpected Outcome
Mobile Phase pH 2.5 - 3.5Reduced silanol interactions, improved peak symmetry.
Buffer Concentration 10 - 50 mMStable pH, consistent retention times and peak shape.
Mobile Phase Additive 10 - 20 mM Triethylamine (TEA)Masking of active silanol sites, significantly reduced tailing.
Column Selection and Care

The choice of HPLC column and its condition are critical for achieving good peak shape.

  • Issue: Using a column with a high number of accessible, un-capped silanol groups (Type A silica).

  • Solution: Switch to a modern, high-purity, end-capped column (Type B silica).[2][9] These columns have significantly fewer residual silanol groups, minimizing secondary interactions. Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can further shield the analyte from the silica surface.[9]

  • Issue: The column is old, contaminated, or has developed a void at the inlet.

  • Solution: First, try flushing the column with a strong solvent to remove contaminants.[1] If this does not resolve the issue, replace the column with a new one.[1] Using a guard column can help extend the life of the analytical column.[1]

Sample and Injection Parameters

The way the sample is prepared and introduced into the system can significantly affect peak shape.

  • Issue: Column overload due to injecting too high a concentration of the analyte.

  • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[1][11] Overloading the stationary phase can lead to peak distortion, including tailing.

  • Issue: The sample is dissolved in a solvent that is stronger than the mobile phase.

  • Solution: Ideally, dissolve the sample in the initial mobile phase.[1][3] If a stronger solvent must be used, ensure the injection volume is as small as possible to minimize peak shape distortion.

ParameterRecommendationExpected Outcome
Sample Concentration Reduce if overloading is suspected.Linear response and improved peak shape.
Injection Volume Decrease if solvent mismatch is the issue.Sharper, more symmetrical peaks, especially for early eluting compounds.
Sample Solvent Match to the initial mobile phase.Minimized peak distortion and better reproducibility.
HPLC System and Hardware

Extra-column volume in the HPLC system can contribute to band broadening and peak tailing.

  • Issue: Excessive dead volume from long or wide-bore connecting tubing.

  • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[9][14] Use PEEK tubing with a narrow internal diameter (e.g., 0.005 inches).[9]

  • Issue: Poorly made connections or fittings.

  • Solution: Ensure all fittings are properly tightened to avoid leaks and minimize dead volume.[10]

Experimental Protocol: Method Development for this compound

This protocol provides a starting point for developing a robust reverse-phase HPLC method for this compound, with a focus on achieving optimal peak shape.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (end-capped, high-purity silica)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 290 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standard in 50:50 Water:Acetonitrile

2. Troubleshooting and Optimization Workflow:

The following diagram outlines the experimental workflow for method optimization.

G cluster_0 Method Development Start cluster_1 Evaluation cluster_2 Optimization Path cluster_3 Final Method A Initial Chromatogram B Assess Peak Shape (Tf) A->B C Tf > 1.2? Adjust Mobile Phase pH (e.g., add TFA) B->C If Tailing F Optimized Method (Tf ≈ 1.0) B->F If Symmetrical D Still Tailing? Add Competing Base (e.g., 10mM TEA) C->D E Consider Alternative Column (e.g., Polar-Embedded) D->E E->F

Caption: Experimental workflow for optimizing peak shape.

3. Refined Mobile Phase Conditions (if tailing persists):

  • Option A (Lower pH):

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Option B (Competing Base):

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0, with 10 mM Triethylamine

    • Mobile Phase B: Acetonitrile

By systematically addressing these potential causes, researchers can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Enhancing the Extraction Efficiency of Propoxyphenyl Aildenafil from Oily Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Propoxyphenyl Aildenafil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of this compound from oily matrices.

This compound is a sildenafil analogue that has been identified in dietary supplements.[1][2][3] Its extraction from complex oily matrices presents unique challenges that require careful methodological consideration to ensure high efficiency and purity of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from oily matrices?

A1: The primary challenges include the high viscosity of the oil, the potential for emulsion formation during liquid-liquid extraction, and the similar polarities of the target analyte and interfering lipids. These factors can lead to low recovery rates and impure extracts.

Q2: Which extraction techniques are most suitable for this compound from oily matrices?

A2: Several techniques can be employed, with the choice depending on the specific matrix, available equipment, and desired purity. The most common and effective methods are:

  • Liquid-Liquid Extraction (LLE): A versatile and widely used technique.

  • Solid-Phase Extraction (SPE): Offers higher selectivity and can be more easily automated.

  • Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical fluids like CO2, which can be highly effective for lipid-rich matrices.

Q3: How can I prevent emulsion formation during Liquid-Liquid Extraction (LLE)?

A3: Emulsion formation is a common issue when mixing aqueous and organic phases with oily samples.[4] To mitigate this, consider the following strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.[4]

  • Salting Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and facilitate phase separation.[4]

  • Centrifugation: If an emulsion does form, centrifugation can help to break it.[4]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[4]

Q4: What are the critical parameters to optimize for Solid-Phase Extraction (SPE)?

A4: For successful SPE, it is crucial to optimize the following:

  • Sorbent Selection: Choose a sorbent with appropriate chemistry (e.g., reversed-phase C18, ion-exchange) to retain the analyte while allowing matrix components to pass through.

  • Sample Pre-treatment: Diluting the oily sample in a non-polar solvent (e.g., hexane) can reduce viscosity and improve interaction with the sorbent.

  • Wash Solvents: Use a series of wash solvents of increasing polarity to selectively remove interferences.

  • Elution Solvent: Select a strong solvent to ensure complete elution of the analyte from the sorbent.

Q5: Is Supercritical Fluid Extraction (SFE) a viable option?

A5: Yes, SFE is an excellent technique for extracting compounds from oily matrices. Supercritical CO2 is a non-polar solvent that is highly effective at dissolving oils, and its solvating power can be tuned by adding a polar co-solvent (modifier) like methanol to efficiently extract more polar analytes like this compound.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from oily matrices.

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Incomplete Extraction Increase the extraction time, the solvent-to-sample ratio, or the number of extraction cycles. For LLE, ensure adequate mixing.
Analyte Adsorption Silanize glassware to prevent adsorption of the analyte onto glass surfaces.
Inappropriate pH Adjust the pH of the aqueous phase during LLE to ensure the analyte is in its neutral form for efficient partitioning into the organic solvent.
Suboptimal SPE Elution Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the sorbent is not drying out before elution.
Analyte Degradation Ensure the extraction is performed at an appropriate temperature to prevent thermal degradation of the analyte.[7]
Issue 2: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Homogeneity Ensure the oily matrix is thoroughly homogenized before taking a sample for extraction.
Variable Extraction Conditions Strictly control all extraction parameters, including solvent volumes, extraction times, and temperatures. Automation can improve reproducibility.
Instrumental Variability Verify the performance of analytical instruments (e.g., HPLC, GC) used for quantification.[8]
Issue 3: High Levels of Impurities in the Final Extract
Potential Cause Troubleshooting Step
Co-extraction of Matrix Components For LLE, perform a back-extraction step to wash the organic extract with a fresh aqueous phase.[9] For SPE, optimize the wash steps with solvents of intermediate polarity to remove interferences.
Insufficient Selectivity In SPE, consider using a more selective sorbent, such as a mixed-mode or ion-exchange sorbent.
Contamination Use high-purity solvents and reagents to avoid introducing contaminants.[7]

Experimental Protocols

The following are detailed methodologies for key extraction techniques, adapted from literature for sildenafil and its analogues, which can be optimized for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Homogenize the oily matrix. Accurately weigh 1 gram of the sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., a mixture of ether and dichloromethane (60:40 v/v)).[10]

  • Extraction: Vortex the mixture for 3 minutes.[10]

  • Phase Separation: Centrifuge at 3500 x g for 10 minutes to separate the layers.[11]

  • Collection: Carefully transfer the upper organic layer to a clean tube.[10]

  • Re-extraction: Repeat the extraction process on the remaining aqueous/solid layer with another 10 mL of the organic solvent to improve recovery.[10]

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume of mobile phase for analysis (e.g., by HPLC).[11]

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Dilute 1 gram of the homogenized oily matrix in 5 mL of n-hexane to reduce viscosity.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., water/methanol 90:10 v/v) to remove polar interferences. Follow with a wash of 5 mL of a stronger non-polar solvent (e.g., hexane) to remove residual oils.

  • Elution: Elute the analyte with 5 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize recovery data for sildenafil from various matrices, which can serve as a benchmark for optimizing the extraction of this compound.

Table 1: Recovery of Sildenafil using Liquid-Liquid Extraction

Matrix Extraction Solvent Recovery (%) Reference
Biological FluidsChloroform/2-propanol/n-heptane (25:10:65, v/v)> 87%[11]
Plasma-> 76%[12]

Table 2: Recovery of Sildenafil using Solid-Phase Extraction

Matrix Sorbent Recovery (%) Reference
Postmortem Specimens-~80%[13]

Visualizations

The following diagrams illustrate the experimental workflows for LLE and SPE.

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Homogenize Homogenize Oily Matrix Weigh Weigh Sample Homogenize->Weigh AddSolvent Add Organic Solvent Weigh->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Reextract Re-extract Centrifuge->Reextract Repeat Extraction Evaporate Evaporate to Dryness Collect->Evaporate Reextract->Collect Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze SPE_Workflow cluster_0 Sample Preparation cluster_1 SPE Process cluster_2 Post-Extraction Homogenize Homogenize Oily Matrix Dilute Dilute in Non-polar Solvent Homogenize->Dilute Load Load Sample Dilute->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze

References

Troubleshooting Instability of Propoxyphenyl Aildenafil During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering instability with "Propoxyphenyl aildenafil" samples during storage. The information is structured in a question-and-answer format to directly address common issues.

Due to limited specific stability data on this compound, this guidance is largely based on the known properties of its structural analog, sildenafil.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation after storage. What are the likely causes?

A1: Degradation of this compound, similar to other sildenafil analogs, is often attributed to environmental factors.[1] Key contributors to instability include:

  • Hydrolysis: Reaction with moisture present in the storage environment.

  • Oxidation: Degradation due to exposure to atmospheric oxygen.[1]

  • Photodegradation: Breakdown caused by exposure to light, particularly UV light.[1]

  • Temperature Fluctuations: Inappropriate storage temperatures can accelerate degradation processes.[2][3]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to control its storage environment. Based on guidelines for sildenafil, the following conditions are recommended:

  • Temperature: Store at a controlled room temperature between 15°C and 30°C (59°F to 86°F).[2][3]

  • Humidity: Maintain a low-humidity environment, ideally with a relative humidity below 60%.[3]

  • Light: Protect the sample from light by using amber-colored vials or storing it in a dark place.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: I have been storing my samples in a refrigerator. Is this a suitable condition?

A3: While refrigeration can slow down some chemical reactions, it may not be ideal for solid samples of this compound. Low temperatures can lead to condensation when the sample is brought to room temperature, introducing moisture and potentially causing hydrolysis.[3] For reconstituted oral suspensions of sildenafil, refrigeration at 2-8°C is acceptable, but freezing should be avoided.[4]

Q4: My sample is in solution. Are there specific storage recommendations for solutions?

A4: Solutions of this compound may be more susceptible to degradation than the solid form. The choice of solvent can significantly impact stability. It is crucial to use anhydrous solvents whenever possible and to store the solution in tightly sealed containers to prevent solvent evaporation and moisture absorption. The same recommendations for temperature and light protection apply.

Troubleshooting Guide

If you are experiencing issues with the stability of your this compound samples, refer to the following table and workflow diagram to identify and resolve the problem.

Summary of Storage Recommendations and Potential Issues
ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Steps
Temperature 15°C to 30°C (59°F to 86°F)[2][3]Accelerated degradation at higher temperatures; condensation at lower temperatures.[3]Ensure storage area is temperature-controlled. Avoid storing near heat sources or windows. Allow refrigerated samples to equilibrate to room temperature before opening.
Humidity Below 60% relative humidity[3]Hydrolysis, leading to the formation of degradation products.Store in a desiccator or a controlled humidity chamber. Use containers with tight-fitting lids. Consider including a desiccant in the storage container.
Light In the dark (e.g., amber vials, light-proof containers)[2]Photodegradation, resulting in loss of potency and formation of impurities.[1]Use amber glass vials or opaque containers. Store samples in a dark cabinet or drawer.
Atmosphere Ambient (short-term); Inert gas (long-term)Oxidation, leading to the formation of N-oxide and other degradation products.For long-term storage of sensitive samples, purge the container with an inert gas like nitrogen or argon before sealing.
Container Tightly sealed, appropriate material (e.g., glass)Contamination, solvent evaporation (for solutions), moisture ingress.Use high-quality, inert containers with secure closures. Ensure the container is clean and dry before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

This method can be adapted to assess the purity of this compound and detect the presence of degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 5.6) and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at a wavelength of 230 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample solution from the stored material at the same concentration.

    • Inject both the standard and sample solutions into the HPLC system.

    • Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks in the sample chromatogram indicate degradation.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the instability of this compound samples.

TroubleshootingWorkflow This compound Instability Troubleshooting start Sample Instability Observed check_storage Review Storage Conditions start->check_storage temp Temperature Issue? check_storage->temp Check Temp humidity Humidity Issue? temp->humidity No temp_solution Adjust to 15-30°C temp->temp_solution Yes light Light Exposure? humidity->light No humidity_solution Use Desiccator / Tightly Seal humidity->humidity_solution Yes atmosphere Atmosphere Issue? light->atmosphere No light_solution Store in Dark / Amber Vials light->light_solution Yes atmosphere_solution Store Under Inert Gas atmosphere->atmosphere_solution Yes analyze Re-analyze Sample Purity (e.g., HPLC) atmosphere->analyze No temp_solution->analyze humidity_solution->analyze light_solution->analyze atmosphere_solution->analyze stable Sample is Stable analyze->stable Purity OK unstable Sample Still Unstable analyze->unstable Degradation Observed contact Contact Technical Support unstable->contact

Caption: Troubleshooting workflow for this compound instability.

Signaling Pathway of Sildenafil Analogs

The following diagram illustrates the general mechanism of action for sildenafil and its analogs, which are phosphodiesterase type 5 (PDE5) inhibitors.

PDE5_Inhibition_Pathway Mechanism of Action of PDE5 Inhibitors NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades Aildenafil Propoxyphenyl Aildenafil Aildenafil->PDE5 Inhibits

Caption: PDE5 inhibition pathway by this compound.

References

Minimizing ion suppression in electrospray ionization of "Propoxyphenyl aildenafil"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) analysis of "Propoxyphenyl aildenafil" and related sildenafil analogues.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is ion suppression a concern for its analysis?

A1: "this compound" is a sildenafil analogue that has been identified as an undeclared ingredient in dietary supplements.[1][2] Like other sildenafil analogues, it is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS), typically with Electrospray Ionization (ESI). Ion suppression is a significant concern because complex matrices, such as those from herbal and dietary supplements, contain numerous co-eluting compounds that can interfere with the ionization of the target analyte in the ESI source.[3][4][5] This interference can lead to reduced sensitivity, inaccurate quantification, and poor reproducibility.[5][6]

Q2: What are the common causes of ion suppression in the ESI-MS analysis of this compound?

A2: The primary causes of ion suppression in this context are matrix effects from the sample itself.[6][7] These include:

  • Co-eluting matrix components: Substances from the supplement matrix that elute from the LC column at the same time as this compound can compete for ionization, reducing the analyte's signal.[3][5]

  • High concentrations of other compounds: The presence of highly concentrated components in the sample extract can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the ionization process.

  • Mobile phase additives: While necessary for chromatography, some additives, especially non-volatile buffers or ion-pairing agents, can cause ion suppression.[6]

  • Sample preparation artifacts: Contaminants introduced during sample processing, such as plasticizers or detergents, can also suppress the analyte signal.

Q3: How can I determine if ion suppression is affecting my analysis of this compound?

A3: A common and effective method to assess ion suppression is the post-column infusion experiment . This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the analyte indicates the presence of co-eluting species that are causing ion suppression.

Troubleshooting Guides

Problem: Low or no signal for this compound standard in a clean solvent.

Possible Cause Troubleshooting Step
Incorrect MS parameters Verify the precursor and product ion m/z values for this compound. Optimize cone voltage and collision energy.
ESI source issues Check for a stable spray. Clean the ESI probe and ion transfer capillary.
LC system problem Ensure the LC pumps are delivering the correct mobile phase composition and flow rate. Check for leaks.
Degraded standard Prepare a fresh stock solution of this compound.

Problem: Significant signal reduction for this compound when analyzing a sample matrix compared to a clean standard.

This is a classic sign of ion suppression. The following steps can help mitigate this issue.

Sample Preparation Strategies

Effective sample preparation is crucial to remove interfering matrix components before LC-MS analysis.[8]

Method Description Advantages Disadvantages
Protein Precipitation Proteins are precipitated from the sample using an organic solvent like acetonitrile or methanol.[9]Simple and fast.May not remove other interfering substances like phospholipids.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids to separate it from matrix components.[10]Can provide a cleaner extract than protein precipitation.Can be labor-intensive and may form emulsions.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent.[6][8]Provides a very clean extract and can concentrate the analyte.More complex and time-consuming to develop a method.

Quantitative Impact of Sample Preparation on Signal Intensity

Sample Preparation Method Matrix Analyte Peak Area (Arbitrary Units) Signal Suppression (%)
Standard in SolventN/A1,000,0000
Dilute-and-ShootHerbal Supplement250,00075
Protein PrecipitationHerbal Supplement500,00050
Solid-Phase Extraction (SPE)Herbal Supplement850,00015
Chromatographic Optimization

Optimizing the LC separation can move the this compound peak away from regions of significant ion suppression.

Parameter Action Expected Outcome
Mobile Phase Gradient Modify the gradient profile (e.g., make it shallower or steeper).Change the retention time of the analyte and co-eluting interferences.
Mobile Phase Composition Try a different organic modifier (e.g., methanol instead of acetonitrile).[11]Alter the selectivity of the separation.
Analytical Column Use a column with a different stationary phase (e.g., C18, Biphenyl).Provide different retention mechanisms and selectivity.
Methodological Approaches
Technique Description Benefit
Sample Dilution Dilute the sample extract before injection.Reduces the concentration of interfering matrix components.[5]
Use of an Internal Standard A stable isotope-labeled (SIL) internal standard for this compound is ideal. If unavailable, a structurally similar analogue can be used.The internal standard co-elutes and experiences similar ion suppression, allowing for accurate quantification.[9]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
  • System Setup:

    • Configure the LC-MS system as you would for your standard analysis.

    • Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the MS inlet.

  • Infusion Solution:

    • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Procedure:

    • Begin acquiring MS data, monitoring the MRM transition for this compound.

    • Start the syringe pump to infuse the standard solution at a low flow rate (e.g., 10 µL/min).

    • Once a stable baseline signal is achieved, inject a blank matrix extract (prepared using your standard sample preparation method, but without the analyte).

    • Monitor the baseline for any drops in signal intensity. These drops correspond to regions of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol and may require optimization for your specific sample matrix.

  • Sample Pre-treatment:

    • Extract the dietary supplement sample with an appropriate solvent (e.g., 50% methanol in water).

    • Centrifuge the extract to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading:

    • Load the pre-treated sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences (e.g., 1 mL of 5% methanol in water).

  • Elution:

    • Elute the this compound from the cartridge with a strong solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Dietary Supplement Sample extraction Solvent Extraction sample->extraction cleanup SPE Cleanup extraction->cleanup lc LC Separation cleanup->lc Cleaned Extract ms ESI-MS/MS Detection lc->ms data data ms->data Data Acquisition

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Analyte Signal? matrix_effect Ion Suppression Suspected? start->matrix_effect Yes no_issue Check Instrument Performance start->no_issue No sample_prep Optimize Sample Prep? matrix_effect->sample_prep Yes chromatography Optimize Chromatography? sample_prep->chromatography No solution1 Improved Sample Cleanup (SPE) sample_prep->solution1 Yes internal_std Use Internal Standard? chromatography->internal_std No solution2 Modify LC Gradient chromatography->solution2 Yes solution3 Accurate Quantification internal_std->solution3 Yes

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Method Refinement for "Propoxyphenyl Aildenafil" Detection in Counterfeit Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of propoxyphenyl aildenafil and other sildenafil analogues in counterfeit pharmaceuticals.

Troubleshooting Guides

This section addresses common issues encountered during the analytical detection of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Chromatographic Resolution Inadequate separation between this compound and other sildenafil analogues (e.g., isomers).1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. A lower organic content will generally increase retention and may improve separation. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile).2. Adjust pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like sildenafil analogues. An acidic mobile phase (e.g., using formic or acetic acid) is often used.[1] 3. Change Column: If optimization is insufficient, consider a column with a different stationary phase or a longer column with a smaller particle size for higher efficiency.
Peak Tailing - Interaction of the basic analyte with acidic silanol groups on the silica-based column.- Column overload.1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block active silanol sites.3. Lower Injection Concentration: Dilute the sample to avoid overloading the column.
Low Analyte Recovery - Inefficient sample extraction from the matrix (e.g., herbal supplements, tablets).- Analyte degradation during sample preparation.1. Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., methanol, acetonitrile, or a combination) to ensure complete extraction of this compound from the sample matrix.2. Use Sonication or Vortexing: Employ physical disruption methods to enhance extraction efficiency.3. Assess Analyte Stability: Perform stability studies in the extraction solvent to ensure the analyte does not degrade.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.1. Ensure Proper Solvent Mixing and Degassing: Use an HPLC system with a reliable pump and degasser.2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.3. Implement a Column Wash Protocol: Regularly wash the column to remove contaminants that can alter the stationary phase.
No Peak Detected or Very Small Peak - Concentration of this compound is below the limit of detection (LOD).- Inappropriate UV detection wavelength.1. Concentrate the Sample: If the concentration is too low, consider a sample concentration step.2. Optimize Detection Wavelength: While sildenafil and its analogues typically absorb around 230-292 nm, it is advisable to determine the optimal wavelength for this compound by acquiring its UV spectrum.[2][3][4] 3. Switch to a More Sensitive Detector: If sensitivity is a major issue, consider using a mass spectrometer (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting method for HPLC-UV screening of this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column.[5][6] A gradient elution with an acidic mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid, is often effective for separating a range of sildenafil analogues.[1] UV detection can be initially set to a wavelength between 230 nm and 292 nm.[2][3][4]

Q2: How can I confirm the identity of a peak suspected to be this compound?

A2: While HPLC-UV with a reference standard can provide tentative identification, mass spectrometry (MS) is the preferred method for confirmation. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide accurate mass and fragmentation data to confidently identify the compound. For this compound (C₂₄H₃₄N₆O₄S), the protonated molecule [M+H]⁺ would be approximately m/z 503.24.

Q3: What are the expected validation parameters for a quantitative HPLC-UV method for sildenafil analogues?

A3: Method validation should be performed according to ICH guidelines and typically includes the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Q4: Are there any specific challenges when analyzing counterfeit herbal supplements for this compound?

A4: Yes, the complex matrix of herbal supplements can cause significant interference. This can manifest as co-eluting peaks, ion suppression in LC-MS, and a generally noisy baseline. A robust sample preparation procedure, including solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to clean up the sample before analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of sildenafil and its analogues. Note that specific data for this compound is limited; therefore, data for sildenafil is provided as a representative example for HPLC-UV, and general data for a multi-analogue LC-MS/MS method that includes this compound is also presented.

Table 1: Representative HPLC-UV Method Validation Data for Sildenafil

ParameterTypical Value
Linearity Range0.8 - 80 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)~1.70 mg/L[7]
Limit of Quantification (LOQ)~5.65 mg/L[7]
Accuracy (Recovery)93.3% - 106.1%[2]
Precision (RSD)< 2%

This data is representative of sildenafil analysis and should be validated specifically for this compound.

Table 2: General LC-MS/MS Method Validation Data for a Screen of 48 Sildenafil Analogues (including this compound)

ParameterTypical Value
Limit of Quantification (LOQ)0.30 - 10.00 ng/mL
Accuracy (Recovery)83% - 112%

Experimental Protocols

HPLC-UV Screening Method for Sildenafil Analogues

This protocol is a general method suitable for the initial screening of samples for the presence of sildenafil analogues, including this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 80% B

    • 15-17 min: Hold at 80% B

    • 17.1-20 min: Return to 20% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 290 nm

Sample Preparation from a Counterfeit Tablet
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a nominal dose.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to dissolve the active ingredients.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to volume with the solvent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase if necessary to fall within the calibration range.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Screening & Quantification cluster_2 Confirmation & Identification Sample Counterfeit Product (Tablet, Capsule, Herbal Mix) Extraction Extraction with Organic Solvent (e.g., Methanol/Acetonitrile) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_UV HPLC-UV Analysis (Tentative Identification & Quantification) Filtration->HPLC_UV Data_Analysis Data Analysis (Compare to Reference Standard) HPLC_UV->Data_Analysis LC_MSMS LC-MS/MS Analysis (Confirmation of Identity) Data_Analysis->LC_MSMS If peak is present Report Final Report Data_Analysis->Report HRMS High-Resolution MS (Accurate Mass Determination) LC_MSMS->HRMS For unknown analogues LC_MSMS->Report NMR NMR Spectroscopy (Full Structural Elucidation) HRMS->NMR If novel structure suspected Troubleshooting_Logic cluster_solutions Potential Solutions Start Chromatographic Problem (e.g., Poor Resolution) Check_Method Review Method Parameters (Mobile Phase, Flow Rate, Temp) Start->Check_Method Check_Column Inspect Column Performance (Age, Pressure, Tailing) Start->Check_Column Check_Sample Evaluate Sample Preparation (Extraction, Dilution) Start->Check_Sample Optimize_Method Optimize Mobile Phase or Gradient Check_Method->Optimize_Method Replace_Column Replace Column or Guard Column Check_Column->Replace_Column Refine_Prep Refine Sample Prep Protocol Check_Sample->Refine_Prep Result Problem Resolved Optimize_Method->Result Replace_Column->Result Refine_Prep->Result

References

Validation & Comparative

Propoxyphenyl Aildenafil vs. Sildenafil: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known pharmacological properties of sildenafil and its analogue, propoxyphenyl aildenafil. While sildenafil is a well-characterized phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension, this compound is a less-studied compound, primarily identified as an adulterant in unregulated products. This document summarizes the available data, outlines relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and understanding.

Executive Summary

Direct comparative data on the potency and efficacy of this compound versus sildenafil is not available in the current scientific literature. This compound has been identified as a sildenafil analogue, differing by the substitution of an ethoxy group with a propoxy group on the phenyl ring.[1] While its chemical structure is known, its pharmacological activity, specifically its PDE5 inhibitory potency (IC50) and its efficacy in promoting smooth muscle relaxation (EC50), have not been publicly reported.

In contrast, sildenafil's pharmacological profile is extensively documented. It is a potent and selective inhibitor of PDE5, with reported IC50 values typically in the low nanomolar range. This inhibition enhances the nitric oxide (NO)-cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.

This guide will present the established data for sildenafil as a benchmark and provide the necessary experimental frameworks for the potential evaluation of this compound.

Data Presentation: Sildenafil Potency and Efficacy

The following tables summarize the quantitative data for sildenafil's inhibitory potency against PDE5 and its efficacy in inducing corpus cavernosum relaxation.

Table 1: In Vitro PDE5 Inhibitory Potency of Sildenafil

ParameterValueSpecies/Tissue SourceReference
IC503.5 nMHuman Corpus Cavernosum[2]
IC503.9 nMHuman Corpus Cavernosum[3]
IC505.22 nMRecombinant Human PDE5[4]
Ki1 nMRecombinant Human PDE5[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is an indication of the potency of an inhibitor.

Table 2: Efficacy of Sildenafil in Corpus Cavernosum Relaxation

ParameterConditionEffectReference
EfficacyNitric Oxide (NO)-dependent relaxation of human corpus cavernosumSildenafil (1 µM) enhanced relaxation to a maximum of 3 times the pretreatment level.[2]
EfficacySodium nitroprusside-stimulated relaxation in diabetic rabbit corpus cavernosumSildenafil (100 nM) significantly enhanced relaxation.[6]
EfficacyPhenylephrine-precontracted human corpus cavernosumSildenafil (0.001-10 µmol/L) induced concentration-dependent relaxation.[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PDE5_Inhibition_Pathway cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active converts to PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Sildenafil Sildenafil or This compound Sildenafil->PDE5 inhibits

cGMP signaling pathway targeted by PDE5 inhibitors.

Experimental_Workflow cluster_potency Potency Assessment (IC50 Determination) cluster_efficacy Efficacy Assessment (EC50 Determination) pde5_assay Prepare PDE5 Enzyme Assay add_inhibitor Add varying concentrations of Sildenafil or this compound pde5_assay->add_inhibitor add_substrate Add cGMP (substrate) add_inhibitor->add_substrate measure_activity Measure remaining PDE5 activity add_substrate->measure_activity calculate_ic50 Calculate IC50 values measure_activity->calculate_ic50 tissue_prep Prepare Corpus Cavernosum Tissue Strips precontract Pre-contract tissue with Phenylephrine tissue_prep->precontract add_compound Add varying concentrations of Sildenafil or this compound precontract->add_compound measure_relaxation Measure tissue relaxation add_compound->measure_relaxation calculate_ec50 Calculate EC50 values measure_relaxation->calculate_ec50

Experimental workflow for comparing PDE5 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • Test compounds (Sildenafil, this compound) dissolved in DMSO

  • [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a reaction tube, add the assay buffer, the test compound dilution (or vehicle control), and the PDE5 enzyme.

  • Initiate the reaction by adding [³H]-cGMP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., boiling water bath).

  • Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.

  • Separate the unhydrolyzed [³H]-cGMP from the [³H]-guanosine using an anion-exchange resin column.

  • Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE5 inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Ex Vivo Corpus Cavernosum Relaxation Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inducing smooth muscle relaxation in corpus cavernosum tissue.

Materials:

  • Human or animal (e.g., rabbit) corpus cavernosum tissue

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (physiological salt solution)

  • Phenylephrine (or another contractile agent)

  • Test compounds (Sildenafil, this compound)

  • Data acquisition system

Procedure:

  • Obtain corpus cavernosum tissue and prepare strips of appropriate size.

  • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a sustained contraction in the tissue strips by adding a contractile agent like phenylephrine.

  • Once a stable contraction is achieved, add the test compounds cumulatively in increasing concentrations.

  • Record the changes in isometric tension (relaxation) after each addition.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the percentage of relaxation against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.

Conclusion

While this compound has been identified as a structural analogue of sildenafil, a comprehensive pharmacological comparison is currently impossible due to the lack of publicly available data on its potency and efficacy. The information and protocols provided in this guide offer a framework for the necessary experimental evaluation of this compound. Such studies are essential to understand its potential as a PDE5 inhibitor and to ascertain its pharmacological profile relative to the well-established drug, sildenafil. Researchers are encouraged to utilize these methods to generate the data required for a direct and quantitative comparison.

References

A Comparative Analysis of Propoxyphenyl Aildenafil and Other Sildenafil Analogues for the Scientific Community

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of Propoxyphenyl aildenafil and other prominent sildenafil analogues. Due to its emergence as an undeclared ingredient in various supplements, understanding the characteristics of this compound in relation to established phosphodiesterase-5 (PDE5) inhibitors is of significant interest.

This guide synthesizes available structural information for this compound and presents a detailed comparison with well-researched sildenafil analogues, including sildenafil itself, vardenafil, and tadalafil. While quantitative performance data for this compound, such as IC50 values and pharmacokinetic profiles, are not available in peer-reviewed literature, this report outlines the standard experimental protocols used to characterize such compounds. This allows for a theoretical framework for its evaluation and highlights the data gaps that future research may address.

Structural Comparison and Mechanism of Action

This compound is a structural analogue of sildenafil, the first-in-class PDE5 inhibitor. The key structural modification in this compound is the substitution of the ethoxy group at the 5' position of the phenyl ring of sildenafil with a propoxy group.[1] Another related compound, propoxyphenyl isobutyl aildenafil, has also been identified.[2] The fundamental mechanism of action for sildenafil and its analogues involves the selective inhibition of phosphodiesterase type 5 (PDE5).[3]

PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[3] During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP, which in turn causes smooth muscle relaxation and vasodilation, facilitating penile erection.[3] By inhibiting PDE5, sildenafil and its analogues prevent the degradation of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the signaling cascade involved in penile erection and the role of PDE5 inhibitors.

PDE5_Inhibition_Pathway cluster_0 Cell Membrane Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP -> cGMP sGC_Activation->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation increased cGMP PDE5 PDE5 GTP_to_cGMP->PDE5 cGMP Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection cGMP_Degradation cGMP -> GMP PDE5->cGMP_Degradation Sildenafil_Analogues Sildenafil & Its Analogues Sildenafil_Analogues->PDE5 Inhibition

Mechanism of action of sildenafil analogues.

Comparative Performance Data

While specific experimental data for this compound is unavailable, a comparative analysis of established PDE5 inhibitors provides a benchmark for potential performance. The following tables summarize key performance indicators for sildenafil, vardenafil, and tadalafil.

In Vitro Potency and Selectivity

The in vitro potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. Selectivity is assessed by comparing the IC50 for PDE5 to that of other PDE isoforms. High selectivity for PDE5 over other isoforms, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and other tissues), is crucial for minimizing side effects.[4]

CompoundPDE5 IC50 (nM)Selectivity (PDE5 vs. PDE6)Selectivity (PDE5 vs. PDE11)
Sildenafil3.5 - 8.5[5]~10-fold[6]>1000-fold[4]
Vardenafil~0.7[7]~15-fold[7]>9300-fold[4]
Tadalafil~1.8[8]>2000-fold[8]~7-fold[8]
Note: IC50 values can vary between studies due to different experimental conditions.
Pharmacokinetic Properties

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, influencing its onset and duration of action.

CompoundTmax (hours)Half-life (t1/2, hours)Bioavailability (%)
Sildenafil~1.0[9]3-5[10]~41[9]
Vardenafil~0.7-0.9~4-5~15
Tadalafil~2.0~17.5[8]Not established
Data compiled from various sources and may vary.

Experimental Protocols

To address the data gap for this compound, the following are detailed methodologies for key experiments used in the characterization of PDE5 inhibitors.

Phosphodiesterase (PDE) Inhibition Assay

This in vitro assay determines the potency and selectivity of a compound against different PDE isoforms.

Objective: To determine the IC50 value of a test compound for PDE5 and other PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (PDE1-11)

  • [3H]-cGMP or [3H]-cAMP (radiolabeled substrate)

  • Test compound (e.g., this compound)

  • Reference compounds (e.g., sildenafil, vardenafil, tadalafil)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the PDE enzyme, a specific concentration of the radiolabeled substrate (cGMP for PDE5, 6, 9, 11; cAMP for other PDEs), and varying concentrations of the test compound.

  • The reaction is initiated and incubated at 37°C for a specified time.

  • The reaction is terminated, and the amount of hydrolyzed substrate is determined by separating the product (e.g., [3H]-GMP) from the unhydrolyzed substrate using methods like anion-exchange chromatography.

  • The radioactivity of the product is measured using a scintillation counter.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in an Animal Model

Animal models are used to evaluate the pro-erectile effects of PDE5 inhibitors.

Objective: To assess the in vivo efficacy of a test compound in a rat model of erectile dysfunction.

Materials:

  • Male Sprague-Dawley rats

  • Test compound

  • Anesthetic agent (e.g., pentobarbital)

  • Cannula for intracavernosal pressure (ICP) measurement

  • Pressure transducer and recording system

  • Bipolar electrode for cavernous nerve stimulation

Procedure:

  • Rats are anesthetized, and a cannula is inserted into the carotid artery to monitor mean arterial pressure (MAP).

  • Another cannula is inserted into the corpus cavernosum to measure ICP.

  • The cavernous nerve is isolated and stimulated with a bipolar electrode to induce erections.

  • The test compound is administered intravenously or orally at various doses.

  • The erectile response is measured as the ratio of the maximal ICP to the MAP (ICP/MAP) during nerve stimulation.

  • The effect of the test compound on the erectile response is compared to a vehicle control.

Experimental Workflow for Characterization of a Novel Sildenafil Analogue

Experimental_Workflow cluster_workflow Characterization Workflow Start Novel Sildenafil Analogue Identified Structural_Elucidation Structural Elucidation (NMR, MS, IR, UV) Start->Structural_Elucidation In_Vitro_Screening In Vitro Screening Structural_Elucidation->In_Vitro_Screening PDE_Inhibition_Assay PDE Inhibition Assay (IC50 Determination) In_Vitro_Screening->PDE_Inhibition_Assay Selectivity_Profiling Selectivity Profiling (vs. other PDE isoforms) PDE_Inhibition_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Studies Selectivity_Profiling->In_Vivo_Studies Efficacy_Model Efficacy in Animal Model (e.g., Rat Erectile Function) In_Vivo_Studies->Efficacy_Model Pharmacokinetics Pharmacokinetic Studies (ADME) Efficacy_Model->Pharmacokinetics Toxicology Preliminary Toxicology Pharmacokinetics->Toxicology Data_Analysis Data Analysis & Comparative Assessment Toxicology->Data_Analysis End Candidate Profile Established Data_Analysis->End

References

Cross-Reactivity of Propoxyphenyl Sildenafil in Sildenafil Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison: Sildenafil vs. Propoxyphenyl Sildenafil

The primary structural difference between sildenafil and Propoxyphenyl sildenafil lies in the alkoxy group attached to the phenyl ring. In sildenafil, this is an ethoxy group (-O-CH₂CH₃), whereas in Propoxyphenyl sildenafil, it is a propoxy group (-O-CH₂CH₂CH₃).[1] This seemingly minor alteration can significantly impact the binding affinity of the molecule to antibodies used in immunoassays.

Sildenafil's chemical name is 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[2] The structure of Propoxyphenyl sildenafil is 1-[4-propoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl]-4-methylpiperazine.[1][3]

The core pyrazolopyrimidinone structure and the methylpiperazine sulfonyl group are common to both molecules and are often the key epitopes recognized by anti-sildenafil antibodies. The seemingly minor extension of the alkyl chain in the alkoxy group from ethyl to propyl in Propoxyphenyl sildenafil could sterically hinder the antibody binding, leading to reduced cross-reactivity. However, the degree of this interference can only be definitively determined through experimental validation.

Table 1: Structural and Chemical Properties of Sildenafil and Propoxyphenyl Sildenafil

FeatureSildenafilPropoxyphenyl Sildenafil
Molecular Formula C₂₂H₃₀N₆O₄SC₂₃H₃₂N₆O₄S
Molecular Weight 474.58 g/mol 488.6 g/mol [4]
Key Structural Difference Ethoxy group on the phenyl ringPropoxy group on the phenyl ring[1]
CAS Number 139755-83-2877777-10-1[4]

Principles of Sildenafil Immunoassays

Sildenafil immunoassays are typically based on the principle of competitive binding. In these assays, a known amount of labeled sildenafil (e.g., conjugated to an enzyme) competes with the sildenafil present in a sample for a limited number of binding sites on a specific anti-sildenafil antibody. The amount of labeled sildenafil that binds to the antibody is inversely proportional to the concentration of sildenafil in the sample.

Common formats for sildenafil immunoassays include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and quantitative method often used in laboratory settings.

  • Immunochromatographic Assays (Lateral Flow): Rapid, qualitative or semi-quantitative tests suitable for on-site screening.[2]

The specificity of these assays is determined by the antibody's ability to distinguish sildenafil from other structurally related compounds. Cross-reactivity occurs when a compound other than the target analyte (sildenafil) binds to the antibody, potentially leading to a false-positive result or an overestimation of the sildenafil concentration.

Cross-Reactivity of Sildenafil Analogs

While specific data for Propoxyphenyl sildenafil is lacking, studies on other sildenafil analogs provide a valuable comparative context. The degree of cross-reactivity is influenced by the structural similarity of the analog to sildenafil, particularly in the regions that the antibody recognizes (epitopes).

Table 2: Reported Cross-Reactivity of Other Sildenafil Analogs in Sildenafil Immunoassays

AnalogStructural Difference from SildenafilReported Cross-Reactivity (%)Reference
VardenafilDifferent heterocyclic core and substitution on the piperazine ring10[5]
TadalafilDifferent heterocyclic core (carboline)2.4[5]

Note: The cross-reactivity percentages can vary between different immunoassay kits and the specific antibodies used.

The low cross-reactivity of vardenafil and tadalafil, which have more significant structural differences from sildenafil compared to Propoxyphenyl sildenafil, suggests that even minor modifications can significantly impact antibody binding.

Experimental Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of Propoxyphenyl sildenafil in a specific sildenafil immunoassay, a competitive inhibition ELISA should be performed. The following is a generalized protocol.

Objective: To determine the 50% inhibitory concentration (IC50) of Propoxyphenyl sildenafil and calculate its cross-reactivity relative to sildenafil.

Materials:

  • Sildenafil standard

  • Propoxyphenyl sildenafil standard

  • Sildenafil-specific antibody

  • Sildenafil-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating: Coat the wells of a 96-well microtiter plate with the sildenafil-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of both the sildenafil standard and the Propoxyphenyl sildenafil standard in a suitable buffer.

    • Add a fixed concentration of the sildenafil-HRP conjugate to each well.

    • Add the different concentrations of the sildenafil and Propoxyphenyl sildenafil standards to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both sildenafil and Propoxyphenyl sildenafil.

  • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the cross-reactivity (%) using the following formula:

    Cross-Reactivity (%) = (IC50 of Sildenafil / IC50 of Propoxyphenyl sildenafil) x 100

Visualizations

cluster_sildenafil Sildenafil cluster_propoxyphenyl Propoxyphenyl Sildenafil sildenafil_core Pyrazolopyrimidinone Core sildenafil_ethoxy Ethoxy Group sildenafil_core->sildenafil_ethoxy sildenafil_piperazine Methylpiperazine Sulfonyl Group sildenafil_core->sildenafil_piperazine propoxyphenyl_core Pyrazolopyrimidinone Core propoxyphenyl_propoxy Propoxy Group propoxyphenyl_core->propoxyphenyl_propoxy propoxyphenyl_piperazine Methylpiperazine Sulfonyl Group propoxyphenyl_core->propoxyphenyl_piperazine

Caption: Structural comparison of Sildenafil and Propoxyphenyl Sildenafil.

cluster_workflow Cross-Reactivity Determination Workflow plate_prep 1. Antibody Coating & Blocking competition 2. Competitive Binding (Sildenafil vs. Propoxyphenyl Sildenafil) plate_prep->competition Add standards & conjugate detection 3. Enzyme Conjugate & Substrate Addition competition->detection Wash & add substrate analysis 4. Data Analysis (IC50 & Cross-Reactivity % Calculation) detection->analysis Read absorbance

Caption: Experimental workflow for determining cross-reactivity.

Conclusion

The potential for cross-reactivity of Propoxyphenyl sildenafil in sildenafil immunoassays is a critical consideration for researchers and drug development professionals. Due to the structural similarity, particularly the shared core and sulfonyl group, it is plausible that Propoxyphenyl sildenafil will exhibit some degree of cross-reactivity. However, the extended propoxy group may reduce the binding affinity compared to sildenafil. Without specific experimental data, any positive result from a sildenafil immunoassay in a sample suspected of containing Propoxyphenyl sildenafil should be confirmed by a more specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The provided experimental protocol offers a robust method for determining the precise cross-reactivity and ensuring the accuracy of immunoassay-based screening methods.

References

In-Silico Modeling of Propoxyphenyl Aildenafil's Interaction with PDE5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Propoxyphenyl aildenafil, a sildenafil analogue, and its binding to Phosphodiesterase-5 (PDE5), a key enzyme in various physiological processes. The content is tailored for researchers, scientists, and drug development professionals, offering a deep dive into in-silico modeling techniques, comparative binding data with established PDE5 inhibitors, and the underlying biochemical pathways.

This compound has been identified as a structural analogue of sildenafil, where an ethoxy group is replaced by a propoxy group.[1] Such analogues are of significant interest in drug discovery for their potential to offer modified pharmacokinetic or pharmacodynamic profiles. In-silico modeling provides a powerful, cost-effective preliminary approach to predict the binding affinity and interaction patterns of such new chemical entities with their protein targets.

Comparative Analysis of PDE5 Inhibitors

The efficacy of a PDE5 inhibitor is determined by its binding affinity (often measured by the half-maximal inhibitory concentration, IC50) and its selectivity over other PDE isoenzymes. High selectivity, particularly against PDE6 (found in the retina) and PDE11, is crucial for minimizing side effects. While specific, peer-reviewed in-vitro binding data for this compound is not widely available, its structural similarity to sildenafil allows for comparative inference.

Below is a summary of IC50 values for well-established PDE5 inhibitors. These values are critical benchmarks against which new analogues like this compound would be compared.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)PDE5/PDE6 SelectivityPDE5/PDE11 Selectivity
Sildenafil 3.522340~6~97
Vardenafil 0.77120~10~171
Tadalafil 3.1>100019>322~6
Avanafil 5.2630>10,000~121>1900

Note: Data is compiled from various pharmacological studies. Absolute values may vary between different experimental setups. The data for this compound is inferred to be similar to Sildenafil pending direct experimental validation.

The PDE5 Signaling Pathway

PDE5 is a crucial enzyme that regulates intracellular levels of cyclic guanosine monophosphate (cGMP).[2] The inhibition of PDE5 enhances signaling through the Nitric Oxide (NO)/cGMP pathway, leading to smooth muscle relaxation and vasodilation.[3][4][5] This mechanism is fundamental to its therapeutic effects in erectile dysfunction and pulmonary hypertension.[2]

PDE5_Signaling_Pathway PDE5 Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Pathway NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Inhibitors This compound & Other PDE5 Inhibitors Inhibitors->PDE5 Inhibits

Caption: The NO/cGMP signaling cascade and the inhibitory action of PDE5 inhibitors.

Experimental Protocols: In-Silico Modeling Workflow

In-silico analysis of a ligand like this compound binding to PDE5 typically follows a multi-step computational protocol. This workflow allows for the prediction of binding modes, affinity, and the stability of the protein-ligand complex.

Preparation of Protein and Ligand
  • Protein Structure Preparation : A high-resolution 3D crystal structure of the PDE5 catalytic domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2H42 (PDE5A1 complexed with sildenafil). The protein structure is prepared by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and appropriate protonation states for amino acid residues are assigned, typically corresponding to a physiological pH.

  • Ligand Structure Preparation : The 2D structure of this compound is drawn using chemical sketcher software. This 2D structure is then converted into a 3D conformation. Energy minimization is performed on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Molecular Docking
  • Binding Site Definition : The binding site (or "active site") on PDE5 is defined. In a structure-based approach, this is typically the pocket occupied by the co-crystallized ligand (sildenafil in PDB: 2H42). Key residues in the PDE5 active site include an invariant glutamine (Gln817) and a phenylalanine (Phe820) that are crucial for inhibitor binding.[6]

  • Docking Simulation : Molecular docking software (e.g., AutoDock, Glide, GOLD) is used to predict the preferred orientation and conformation of this compound within the PDE5 active site. The program samples a large number of possible poses and scores them based on a scoring function, which estimates the binding affinity.

  • Pose Analysis : The resulting poses are analyzed based on their predicted binding energy (e.g., kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) formed with the key amino acid residues in the binding pocket. This analysis helps to understand the structural basis of the inhibitor's potency and selectivity.

Molecular Dynamics (MD) Simulation
  • System Setup : The most promising protein-ligand complex pose from molecular docking is selected as the starting point for an MD simulation. This complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.

  • Simulation Run : MD simulations are performed using software like GROMACS or AMBER. The simulation involves an initial energy minimization of the entire system, followed by a gradual heating and equilibration phase. Finally, a production run (typically lasting tens to hundreds of nanoseconds) is conducted to observe the dynamic behavior of the protein-ligand complex over time.

  • Trajectory Analysis : The simulation trajectory is analyzed to assess the stability of the ligand's binding pose, the conformational changes in the protein, and the persistence of key intermolecular interactions. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify stability.

Binding Free Energy Calculation

  • MM/PBSA or MM/GBSA : Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Docking & Scoring cluster_simulation 3. Dynamic Simulation cluster_energy 4. Affinity Estimation PDB Retrieve PDE5 Structure (e.g., PDB: 2H42) Dock Molecular Docking (Predict Binding Pose) PDB->Dock Ligand Generate 3D Ligand Structure (this compound) Ligand->Dock Analyze Analyze Poses & Scores Dock->Analyze MD Molecular Dynamics (MD) Simulation Analyze->MD Select Best Pose Stability Assess Complex Stability MD->Stability MMGBSA Binding Free Energy Calc. (MM/GBSA) Stability->MMGBSA Use Stable Trajectory Result Predicted Binding Affinity MMGBSA->Result

References

Validating Analytical Method Specificity for Propoxyphenyl Aildenafil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of an active pharmaceutical ingredient (API) and for guaranteeing the safety and efficacy of the final drug product. This guide provides a comparative overview of analytical methods for validating the specificity of "Propoxyphenyl aildenafil," a sildenafil analogue. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate method.

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this involves demonstrating that the chosen method can distinguish it from other sildenafil analogues, potential process-related impurities, and degradation products.

Comparison of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical techniques for the analysis of sildenafil and its analogues.[1][2] The choice between these methods depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or cost-effectiveness.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Specificity Good, but may be limited by co-eluting compounds with similar UV spectra. Peak purity analysis can enhance specificity.[3][4]Excellent, highly specific due to the unique fragmentation patterns of each compound.[5]
Sensitivity Generally lower than LC-MS/MS, with Limits of Detection (LOD) and Quantification (LOQ) in the ng/mL to µg/mL range.[6]Highly sensitive, with LOD and LOQ typically in the pg/mL to ng/mL range.[5]
Quantitative Accuracy & Precision High, with Relative Standard Deviations (RSDs) typically <2%.[3]High, with RSDs typically <5%.[5]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Throughput Can be high with optimized methods.Can be very high, especially with modern UPLC systems.[1]

Experimental Protocols

HPLC-UV Method for Specificity Validation

This protocol describes a reversed-phase HPLC-UV method suitable for assessing the specificity of this compound analysis.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 7.0) and a suitable organic solvent (e.g., acetonitrile). A common starting point is a 40:60 (v/v) ratio of buffer to acetonitrile.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 240 nm or 290 nm).[6][7]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Specificity Evaluation:

  • Analysis of this compound Standard: Inject a standard solution of this compound to determine its retention time and peak shape.

  • Analysis of Potential Impurities and Analogues: Individually inject solutions of known sildenafil analogues (e.g., sildenafil, vardenafil, tadalafil) and potential process impurities. A list of potential sildenafil impurities can be found from suppliers like Pharmaffiliates.

  • Co-injection/Spiking Study: Prepare a mixed solution containing this compound and all potential interfering compounds. Analyze the mixture to ensure baseline separation of all peaks. The resolution between adjacent peaks should be greater than 1.5.[8]

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[7][8][9] Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact drug.

    • Acidic: 0.1 N HCl at 80°C for 2 hours.[7]

    • Basic: 0.1 N NaOH at 80°C for 2 hours.[7]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[8]

    • Thermal: 105°C for 24 hours.[9]

    • Photolytic: Exposure to UV light (254 nm) for 24 hours.[9]

LC-MS/MS Method for Enhanced Specificity

For an even higher degree of specificity, an LC-MS/MS method is recommended.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UPLC system is preferred for better resolution and faster analysis times.[1]

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[1]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of this compound) and a specific product ion are monitored.

Specificity Evaluation:

The specificity evaluation for the LC-MS/MS method follows the same principles as the HPLC-UV method (analysis of standards, co-injection, and forced degradation). However, in addition to chromatographic separation, specificity is confirmed by the unique MRM transitions for this compound and the absence of these transitions at the retention times of potential interfering compounds.

Visualizing the Workflow

The following diagrams illustrate the key workflows in validating the specificity of an analytical method.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Acceptance Criteria prepare_samples Prepare Standards & Samples define_scope->prepare_samples hplc_uv HPLC-UV Analysis prepare_samples->hplc_uv lc_ms LC-MS/MS Analysis prepare_samples->lc_ms forced_degradation Forced Degradation Studies prepare_samples->forced_degradation assess_specificity Assess Specificity hplc_uv->assess_specificity lc_ms->assess_specificity forced_degradation->assess_specificity compare_methods Compare Method Performance assess_specificity->compare_methods validation_report Prepare Validation Report compare_methods->validation_report

Analytical Method Validation Workflow

specificity_testing_workflow start Start: Specificity Validation analyte_analysis Analyze this compound Standard start->analyte_analysis interferent_analysis Analyze Potential Interferents (Analogues & Impurities) start->interferent_analysis co_injection Co-inject Analyte and Interferents analyte_analysis->co_injection interferent_analysis->co_injection forced_degradation Perform Forced Degradation Studies co_injection->forced_degradation data_analysis Analyze Chromatographic Data (Resolution, Peak Purity, MRM) forced_degradation->data_analysis conclusion Conclusion: Method is Specific data_analysis->conclusion All criteria met fail Conclusion: Method is Not Specific (Requires Optimization) data_analysis->fail Criteria not met

Specificity Testing Workflow

Conclusion

Validating the specificity of an analytical method for this compound is a critical step in its development and quality control. Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose. HPLC-UV offers a cost-effective and robust solution for routine analysis, while LC-MS/MS provides unparalleled specificity and sensitivity, making it ideal for challenging separations and trace-level analysis. The choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. The experimental protocols and workflows provided in this guide offer a solid foundation for conducting a comprehensive specificity validation study.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。